FabH-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-25-20(24)15-11-21-16-10-13(4-5-14(15)16)22-19(23)12-3-6-17-18(9-12)27-8-2-7-26-17/h3-6,9-11,21H,2,7-8H2,1H3,(H,22,23) |
InChI Key |
ZGQFJEQKSDZEGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of FabH Inhibitors
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "FabH-IN-2" is not found in the reviewed scientific literature. This document uses "this compound" as a representative placeholder for a novel, synthetic inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), based on the characteristics of well-documented inhibitors.
Executive Summary
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. The bacterial Type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from the mammalian Type I system, offers a promising source of novel antibiotic targets. A key enzyme in this pathway is β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, which catalyzes the crucial initiation step of fatty acid biosynthesis. Inhibition of FabH disrupts the production of vital membrane phospholipids, leading to bacterial cell death. This whitepaper provides a detailed technical overview of the mechanism of action of FabH and its inhibition by a representative synthetic molecule, herein referred to as this compound. It includes a summary of quantitative inhibitory data, detailed experimental protocols for inhibitor characterization, and logical diagrams of the pertinent biochemical pathways and experimental workflows.
The Target: β-Ketoacyl-ACP Synthase III (FabH)
FabH (EC 2.3.1.41) is a condensing enzyme that initiates the FAS-II pathway in most bacteria.[1] It is responsible for catalyzing the first Claisen condensation reaction, which involves the decarboxylation of malonyl-ACP and its condensation with an acyl-coenzyme A (acyl-CoA) primer, typically acetyl-CoA.[2] This reaction forms a β-ketoacyl-ACP, which then enters the elongation cycle of fatty acid synthesis.[1] The essentiality of FabH for bacterial survival has been demonstrated in several pathogens, making it an attractive target for the development of new antibacterial agents.[3][4]
Catalytic Mechanism of FabH
Kinetic studies on FabH from various bacterial species, including Staphylococcus aureus, have shown that the enzyme follows a ping-pong kinetic mechanism.[5][6] This two-step process involves:
-
Acylation: The acyl group from an acyl-CoA substrate is transferred to the active site cysteine residue (Cys112 in S. aureus FabH), forming a covalent acyl-enzyme intermediate and releasing the first product, coenzyme A (CoA).[5]
-
Condensation: The second substrate, malonyl-ACP, binds to the acylated enzyme. A decarboxylative condensation reaction then occurs, resulting in the formation of β-ketoacyl-ACP and carbon dioxide, which are released as the final products.[5] The enzyme is thus returned to its free state, ready for another catalytic cycle.
This compound: A Representative Synthetic Inhibitor
For the purposes of this guide, this compound represents a class of potent, synthetic small-molecule inhibitors of FabH. Its mechanism of action is elucidated through a combination of enzymatic assays, microbiological testing, and structural biology. The primary mode of action is the direct inhibition of the FabH enzyme, leading to the cessation of fatty acid synthesis and subsequent bacterial death.
Quantitative Data Summary
The inhibitory potential of FabH inhibitors is quantified through both enzymatic and whole-cell assays. The following tables summarize typical data for potent synthetic FabH inhibitors against S. aureus FabH and methicillin-resistant S. aureus (MRSA) strains.
Table 1: In Vitro Enzymatic Inhibition of S. aureus FabH
| Inhibitor Class | Representative Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Dithiol-3-ones | 5-chloro-4-phenyl-[5][7]-dithiol-3-one | 1.87 ± 0.10 | [1] |
| Dithiazolidin-3-ones | 4-phenyl-5-phenylimino-[5][7][8]dithiazolidin-3-one | 0.775 ± 0.08 | [1] |
| Quinazolinones | Compound 7q | 2.45 (E. coli FabH) | [9] |
| Natural Products | Thiolactomycin | >100 | [1] |
| Natural Products | Cerulenin | 17 (FabF), effective on FabH with pre-incubation |[10] |
Table 2: Antibacterial Activity (MIC) of Representative FabH Inhibitors
| Inhibitor Class/Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phomallenic Acid C | S. aureus | 0.77 | [3] |
| Phomallenic Acid C | H. influenzae | 3.9 | [3] |
| Phomallenic Acid C | B. subtilis | 15.6 | [3] |
| Quinazolinone (Compound 7q) | S. aureus | Not specified | [9] |
| Phenolic Compound (from B. amyloliquefaciens) | MRSA | 62.5 |[11] |
Table 3: Kinetic Parameters for S. aureus FabH Substrates
| Substrate | Apparent Kₘ (µM) | k_cat (min⁻¹) | Reference |
|---|---|---|---|
| Acetyl-CoA | 6.18 ± 0.9 | 16.18 | [1] |
| Butyryl-CoA | 2.32 ± 0.12 | 42.90 | [1] |
| Isobutyryl-CoA | 0.32 ± 0.04 | 98.0 | [1] |
| Malonyl-ACP | 1.76 ± 0.40 | - |[1] |
Experimental Protocols
The characterization of FabH inhibitors like this compound relies on a suite of standardized biochemical and microbiological assays.
FabH Spectrophotometric Coupled Enzyme Assay
This assay continuously monitors FabH activity by coupling the reaction to the NADPH-dependent reduction of the product by β-ketoacyl-ACP reductase (FabG).[5]
-
Principle: FabH condenses an acyl-CoA with malonyl-ACP to produce a β-ketoacyl-ACP. FabG then reduces this product to β-hydroxyacyl-ACP, oxidizing NADPH to NADP⁺ in the process. The decrease in absorbance at 340 nm due to NADPH consumption is directly proportional to the FabH activity.
-
Reagents:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM DTT.
-
Substrates: Acyl-CoA (e.g., isobutyryl-CoA), Malonyl-ACP.
-
Coupling Enzyme System: Purified FabG, 100 µM NADPH.
-
Enzyme: Purified FabH.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADPH, FabG, and malonyl-ACP.
-
Add varying concentrations of this compound (or DMSO for control). Pre-incubate with FabH for 15 minutes at room temperature if slow-binding inhibition is suspected.
-
Initiate the reaction by adding the acyl-CoA substrate and FabH.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at 37°C.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
FabH Radiolabeled Filter Binding Assay
This is a direct, discontinuous assay that measures the incorporation of a radiolabeled substrate into the product.[1][10]
-
Principle: Radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA) is condensed with malonyl-ACP by FabH. The reaction is stopped by acid precipitation, which precipitates the ACP-bound product but not the unreacted acetyl-CoA. The amount of radioactivity incorporated into the product is measured by scintillation counting after capture on a filter membrane.
-
Reagents:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.2.
-
Substrates: Malonyl-ACP (MACP), [³H]acetyl-CoA.
-
Enzyme: Purified S. aureus FabH.
-
Inhibitor: this compound dissolved in DMSO.
-
Stop Solution: 10% Trichloroacetic Acid (TCA).
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, MACP, and [³H]acetyl-CoA in a final volume of 20-50 µL.
-
Add varying concentrations of this compound (or DMSO for control) and pre-incubate with FabH for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates to the enzyme-inhibitor mixture.
-
Incubate at 30°C for 10-12 minutes.
-
Terminate the reaction by adding ice-cold 10% TCA.
-
Transfer the mixture to a glass fiber filter disc and wash with 10% TCA to remove unincorporated [³H]acetyl-CoA.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate IC₅₀ values as described for the spectrophotometric assay.
-
Whole-Cell Fatty Acid Synthesis Inhibition Assay
This assay determines the effect of an inhibitor on fatty acid synthesis within living bacterial cells.[12]
-
Principle: Bacteria are cultured in the presence of a radiolabeled fatty acid precursor, such as [¹⁴C]acetate. The inhibitor's effect is measured by quantifying the reduction in radioactivity incorporated into the total cellular lipids.
-
Reagents:
-
Bacterial culture (e.g., S. aureus) in logarithmic growth phase.
-
Growth medium (e.g., Mueller-Hinton Broth).
-
[¹⁴C]acetate.
-
Inhibitor: this compound.
-
Saponification Reagent: 15% KOH in 50% ethanol.
-
Hexane for extraction.
-
-
Procedure:
-
Grow bacteria to mid-log phase.
-
Aliquot the culture into tubes containing serial dilutions of this compound.
-
Add [¹⁴C]acetate to each tube and incubate for 1 hour at 37°C.
-
Harvest the cells by centrifugation and wash to remove unincorporated label.
-
Saponify the cell pellet by heating at 80°C in the saponification reagent to hydrolyze lipids into fatty acids.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Measure the radioactivity in the hexane layer using a scintillation counter.
-
Determine the concentration of inhibitor that causes 50% inhibition of fatty acid synthesis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes related to the mechanism of action of this compound.
References
- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-methicillin Resistant Staphylococcus aureus Compound Isolation from Halophilic Bacillus amyloliquefaciens MHB1 and Determination of Its Mode of Action Using Electron Microscope and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
FabH-IN-2 Target Specificity in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. The bacterial type II fatty acid synthesis (FAS-II) pathway presents a compelling target for such agents, as it is essential for bacterial viability and distinct from the type I pathway found in mammals.[1][2] Within this pathway, β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, is a critical enzyme that catalyzes the initial condensation step of fatty acid biosynthesis.[3][4][5] Its essentiality and conservation across many pathogenic bacteria make it an attractive target for the development of new antibiotics. This technical guide provides a comprehensive overview of the target specificity of FabH inhibitors, with a focus on the core principles relevant to the evaluation of novel compounds like the hypothetical "FabH-IN-2". It includes quantitative data on known inhibitors, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows.
The Role of FabH in Bacterial Fatty Acid Synthesis
FabH (β-ketoacyl-ACP synthase III) is the enzyme that initiates the FAS-II pathway in bacteria. It catalyzes the Claisen condensation of an acyl-coenzyme A (acyl-CoA) primer with malonyl-ACP to form a β-ketoacyl-ACP, releasing CoA and CO2.[6] This is the first and rate-limiting step in the elongation cycle of fatty acid production.[7] The products of this pathway are crucial for building bacterial cell membranes and are precursors for other essential molecules.
The substrate specificity of FabH is a key determinant of the types of fatty acids a bacterium produces.[8][9] For instance, the FabH in Escherichia coli preferentially uses acetyl-CoA, leading to the synthesis of straight-chain fatty acids. In contrast, the FabH enzymes in many Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, can utilize branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA), resulting in the production of branched-chain fatty acids.[8][10] Some bacteria even possess multiple FabH homologs with differing substrate specificities.[10] This variability in the active site and substrate preference of FabH across different bacterial species presents both challenges and opportunities for the design of broad-spectrum or pathogen-specific inhibitors.
The Fatty Acid Synthesis (FAS-II) Pathway
The FAS-II pathway is a cyclical process involving a series of enzymatic reactions. FabH initiates this cycle. The subsequent elongation of the acyl chain is carried out by other condensing enzymes, FabB and FabF, followed by reduction, dehydration, and a second reduction step catalyzed by FabG, FabZ, and FabI, respectively.
Quantitative Analysis of FabH Inhibitors
The inhibitory activity of compounds against FabH is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of FabH by 50%. The antibacterial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A potent FabH inhibitor should exhibit a low IC50 value against the target enzyme and a correspondingly low MIC value against the bacteria.
Below are tables summarizing the inhibitory activities of several known FabH inhibitors against FabH enzymes from various bacterial species. This data serves as a benchmark for evaluating new chemical entities like this compound.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected Compounds against Bacterial FabH Enzymes
| Compound | S. aureus FabH IC50 (µM) | E. coli FabH IC50 (µM) | H. influenzae FabH IC50 (µM) | S. pneumoniae FabH IC50 (µM) |
| Thiolactomycin | >100[11] | 32 - 160[11] | N/A | Weak Inhibition[7] |
| Cerulenin | N/A | N/A | N/A | N/A |
| Phomallenic Acid A | 0.77[12] | 13.4[12] | 2.5[12] | N/A |
| Phomallenic Acid B | N/A | N/A | N/A | N/A |
| Phomallenic Acid C | 0.77[12] | 2.7[12] | N/A | N/A |
| SB418011 | N/A | 1.2[7] | 0.59[7] | 0.016[7] |
N/A: Data not available in the searched literature.
Table 2: Antibacterial Activity (MIC) of Selected FabH Inhibitors
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | H. influenzae MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| Phomallenic Acid A | 3.9[12] | >250 (WT), 31.3 (lpxC)[12] | 3.9[12] | 7.8[12] |
| Phomallenic Acid C | 0.98[12] | >250 (WT), 12.5 (lpxC)[12] | 1.95[12] | 1.95[12] |
(WT): Wild-type. (lpxC): Outer membrane-permeable strain.
Experimental Protocols for Target Specificity Assessment
To determine the target specificity of a novel inhibitor like this compound, a series of biochemical and microbiological assays are required. These experiments are designed to confirm direct inhibition of the FabH enzyme and to correlate this inhibition with antibacterial activity.
FabH Enzyme Inhibition Assay (Filter Disc Method)
This assay measures the activity of FabH by quantifying the incorporation of a radiolabeled substrate into the product.
Principle: FabH catalyzes the condensation of a radiolabeled acyl-CoA (e.g., [3H]acetyl-CoA) with malonyl-ACP to form a radiolabeled β-ketoacyl-ACP product. The reaction is stopped, and the product is precipitated onto a filter disc, while the unreacted substrate is washed away. The radioactivity on the filter disc is then measured, which is proportional to the enzyme activity.
Detailed Protocol:
-
Reaction Mixture Preparation: In a final volume of 20-50 µL, combine the following in a microcentrifuge tube:
-
Substrate Preparation:
-
Reaction Initiation and Incubation:
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).
-
Spot an aliquot of the reaction mixture onto a Whatman 3MM filter disc.[8]
-
-
Washing and Scintillation Counting:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
FAS-II Gel Elongation Assay
This assay provides a more detailed view of the effect of an inhibitor on the entire FAS-II pathway.
Principle: The complete FAS-II enzyme system is reconstituted in vitro with a radiolabeled precursor ([14C]malonyl-CoA) and an acyl-CoA primer. The reaction products, which are acyl-ACPs of varying lengths, are separated by conformationally sensitive polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. An inhibitor of FabH will prevent the formation of all elongated products.
Detailed Protocol:
-
Reaction Setup:
-
Reaction Initiation and Incubation:
-
Sample Preparation and Electrophoresis:
-
Visualization and Analysis:
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the whole-cell antibacterial activity of the inhibitor.
Protocol: Standard broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are used. The inhibitor is serially diluted in a 96-well plate containing bacterial growth medium. A standardized inoculum of the test bacterium is added to each well, and the plates are incubated. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Conclusion
FabH represents a highly promising target for the development of novel antibacterial agents. A thorough understanding of its function, substrate specificity, and the methods for evaluating its inhibitors is crucial for any drug discovery program in this area. While specific data for "this compound" is not publicly available, the framework provided in this guide offers a robust strategy for its evaluation. By employing the detailed experimental protocols and comparing the resulting quantitative data with that of known inhibitors, researchers can effectively characterize the target specificity and antibacterial potential of novel FabH-targeting compounds. The ultimate goal is to identify potent inhibitors with broad-spectrum activity or specific activity against high-priority pathogens, thereby contributing to the arsenal of drugs available to combat bacterial infections.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Conformational diversity of bacterial FabH: Implications for molecular recognition specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of FabH-IN-2 with the Bacterial Condensing Enzyme FabH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from its human counterpart, presents a promising avenue for the development of novel antibacterial agents. Within this pathway, the β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, catalyzes the initial and rate-limiting condensation step, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding site and interactions of a potent synthetic inhibitor, herein referred to as FabH-IN-2, with the FabH enzyme. While specific data for a compound publicly named "this compound" is not available, this document synthesizes findings from studies on potent synthetic FabH inhibitors, such as 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid (FabHi), to present a detailed model of inhibitor interaction.[1]
The FabH Enzyme: Structure and Catalytic Mechanism
FabH is a homodimeric enzyme that initiates fatty acid biosynthesis by catalyzing the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-ACP.[2][3] The active site of each monomer contains a conserved catalytic triad composed of Cysteine (Cys112), Histidine (His244), and Asparagine (Asn274).[4] The catalytic cycle of FabH follows a ping-pong mechanism, which can be summarized in two main stages:
-
Acylation: The acyl group from acetyl-CoA is transferred to the active site Cys112, forming a covalent acyl-enzyme intermediate and releasing Coenzyme A.
-
Condensation: Malonyl-ACP binds to the acylated enzyme. The malonyl group is decarboxylated, and the resulting carbanion attacks the thioester bond of the acyl-enzyme intermediate, forming acetoacetyl-ACP and regenerating the free enzyme.
This compound Binding Site and Molecular Interactions
Based on molecular docking studies of potent synthetic inhibitors like FabHi, this compound is predicted to bind within the substrate-binding cavity of the FabH enzyme.[1] The inhibitor likely occupies the pocket that would otherwise accommodate the acyl-CoA substrate, thereby preventing the initial acylation step of the catalytic cycle.
The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site. A plausible interaction model suggests the following:
-
Hydrogen Bonding: The hydroxymethyl group on the phenyl ring of the inhibitor is predicted to form hydrogen bonds with the catalytic triad residues, specifically Cys112, His244, and Asn274. The carboxylic acid moiety of the piperidine ring can form additional hydrogen bonds with Arg36.[1]
-
Hydrophobic Interactions: The phenyl and piperidine rings of the inhibitor are likely to engage in hydrophobic interactions with surrounding non-polar residues, further anchoring it within the binding pocket.
Quantitative Data
The inhibitory activity of compounds against FabH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for known FabH inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Thiolactomycin | Staphylococcus aureus | >100 | [5] |
| 5-chloro-4-phenyl-[6][7]-dithiol-3-one | Staphylococcus aureus | 1.87 ± 0.10 | [5] |
| 4-phenyl-5-phenylimino-[6][7][8]dithiazolidin-3-one | Staphylococcus aureus | 0.775 ± 0.08 | [5] |
| Pyrazol-Benzimidazole amide (cpd 31) | Escherichia coli | 1.22 | [8] |
| Amide derivative (cpd 19) | Escherichia coli | 2.4 | [9] |
Experimental Protocols
FabH Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the IC50 value of an inhibitor against the FabH enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor stock to obtain a range of concentrations.
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2).
-
Prepare solutions of purified FabH enzyme, malonyl-ACP, and radiolabeled acetyl-CoA (e.g., [3H]acetyl-CoA).[5]
-
-
Assay Procedure:
-
In a microtiter plate, add the diluted inhibitor solutions to the wells.
-
Add the FabH enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (malonyl-ACP and [3H]acetyl-CoA).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed duration (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution, such as 10% trichloroacetic acid (TCA).[5]
-
The precipitated product can be captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
X-ray Crystallography for Structure Determination
This protocol outlines the general steps for determining the crystal structure of FabH in complex with an inhibitor.
Methodology:
-
Protein Purification and Crystallization:
-
Express and purify the FabH enzyme to a high degree of homogeneity.
-
Screen for crystallization conditions for the apo-enzyme or in the presence of the inhibitor (co-crystallization). This is often done using vapor diffusion methods (hanging or sitting drop).[10]
-
-
Data Collection:
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
The crystals are then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction pattern is recorded on a detector.[11]
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The phase information, which is lost during the experiment, is determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
An initial electron density map is calculated, into which an atomic model of the protein and inhibitor is built.
-
The model is then refined against the experimental data to improve its quality and agreement with the observed diffraction pattern.
-
Conclusion
The FabH enzyme remains a compelling target for the development of novel antibacterial agents. Understanding the specific molecular interactions between inhibitors like this compound and the enzyme's active site is crucial for structure-based drug design and the optimization of lead compounds. The methodologies outlined in this guide provide a framework for the characterization of such inhibitors, from quantifying their potency to elucidating their precise binding mode. Further investigation into the binding kinetics and in vivo efficacy of potent FabH inhibitors will be essential for their progression as potential therapeutic agents in the fight against bacterial infections.
References
- 1. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a new binding site in E. coli FabH using Molecular dynamics simulations: validation by computational alanine mutagenesis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
In-Depth Technical Guide to FabH-IN-2: A Potent Inhibitor of Bacterial Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FabH-IN-2 is a novel antimicrobial agent that demonstrates significant inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] Its targeted mechanism of action and potent efficacy against a range of bacterial strains make it a compound of considerable interest for the development of new antibacterial therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visualizations to support further research and development.
Chemical Structure and Properties
This compound is a dioxygenated amide derivative with the chemical formula C₂₀H₁₈N₂O₅.[1] Its structure is characterized by a central amide linkage connecting two substituted aromatic rings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(6-methoxy-1H-indol-5-yl)-2,3-dihydrobenzo[b][1][3]dioxine-6-carboxamide | Inferred from structure |
| Molecular Formula | C₂₀H₁₈N₂O₅ | [1] |
| Molecular Weight | 366.37 g/mol | [1] |
| CAS Number | 3040281-87-3 | [1] |
| SMILES String | O=C(NC1=CC(NC=C2C(OC)=O)=C2C=C1)C3=CC(OCCCO4)=C4C=C3 | [1] |
| Appearance | Solid powder | [2] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
Biological Activity
This compound exhibits potent inhibitory activity against E. coli-derived FabH with a half-maximal inhibitory concentration (IC₅₀) of 2.0 μM.[1][2] This targeted inhibition of the initial condensation step of fatty acid biosynthesis leads to its broad-spectrum antibacterial activity.
Table 2: In Vitro Antibacterial Activity of this compound
| Parameter | Value | Reference |
| Target Enzyme | β-ketoacyl-acyl carrier protein synthase III (FabH) | [1] |
| IC₅₀ (E. coli FabH) | 2.0 μM | [1][2] |
| MIC Range | 1.25 - 3.13 µg/mL | [1][2] |
Mechanism of Action
This compound functions by inhibiting the FabH enzyme, which catalyzes the initial condensation reaction in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial membrane biogenesis and overall viability. By blocking this crucial first step, this compound disrupts the production of fatty acids, leading to bacterial growth inhibition and cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
FabH Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the activity of the FabH enzyme. A common method is a coupled spectrophotometric assay.
Materials:
-
Purified E. coli FabH enzyme
-
Acetyl-CoA
-
Malonyl-ACP
-
NADPH
-
β-ketoacyl-ACP reductase (FabG)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and FabG in each well of a 96-well plate.
-
Add varying concentrations of this compound to the test wells. Include a control well with DMSO only.
-
Add the FabH enzyme to all wells and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and malonyl-ACP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator
Procedure:
-
Perform a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate.
-
Leave a positive control well with no inhibitor and a negative control well with no bacteria.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Conclusion
This compound is a promising antibacterial candidate with a well-defined mechanism of action targeting a crucial enzyme in bacterial fatty acid synthesis. Its potent in vitro activity warrants further investigation, including studies on its spectrum of activity against a wider range of clinical isolates, evaluation of its pharmacokinetic and pharmacodynamic properties, and assessment of its efficacy in in vivo models of infection. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals working towards the discovery of novel antibacterial agents.
References
FabH-IN-2: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FabH-IN-2 is a novel antimicrobial agent that has demonstrated significant inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is essential for bacterial survival and is absent in humans, making FabH an attractive target for the development of new antibacterial drugs. This technical guide provides a comprehensive overview of the currently available biological activity data for this compound, its mechanism of action, and general experimental approaches for its evaluation.
Introduction to FabH and the FAS-II Pathway
The bacterial fatty acid synthesis II (FAS-II) pathway is responsible for the production of fatty acids, which are essential components of bacterial cell membranes. The pathway is initiated by the enzyme FabH, which catalyzes the condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP). This initial step is critical for the entire fatty acid synthesis cascade. Subsequent elongation of the fatty acid chain is carried out by a series of enzymes including FabG, FabZ, and FabI, with the iterative addition of two-carbon units from malonyl-ACP. The inhibition of FabH effectively blocks the entire pathway, leading to bacterial growth inhibition and cell death.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the FabH enzyme. By binding to the active site of FabH, it prevents the natural substrates, acetyl-CoA and malonyl-ACP, from binding and undergoing the initial condensation reaction. This targeted inhibition disrupts the production of fatty acids, compromising the integrity of the bacterial cell membrane and ultimately leading to an antibacterial effect.
Below is a diagram illustrating the bacterial fatty acid synthesis (FAS-II) pathway and the inhibitory action of this compound.
Caption: Bacterial FAS-II pathway and inhibition by this compound.
Biological Activity Spectrum of this compound
The biological activity of this compound has been characterized by its minimum inhibitory concentration (MIC) against a range of bacterial strains and its half-maximal inhibitory concentration (IC50) against the purified FabH enzyme from Escherichia coli.
Quantitative Data Summary
| Parameter | Value | Target | Source |
| MIC Range | 1.25 - 3.13 µg/mL | Tested Bacterial Strains | [1][2] |
| IC50 | 2.0 µM | E. coli-derived FabH | [1][2] |
Note: The specific bacterial strains tested for the MIC range were not detailed in the readily available literature.
Experimental Protocols
Detailed experimental protocols for the determination of the biological activity of this compound are not publicly available in their entirety. The primary research article by Haoyun Chang, et al. in the European Journal of Medicinal Chemistry (2023) contains this information; however, access to the full text is restricted. The following sections describe generalized, standard protocols for the types of assays typically used to generate such data.
Minimum Inhibitory Concentration (MIC) Assay
A generalized workflow for determining the MIC of an antimicrobial compound using the broth microdilution method is outlined below.
Caption: General workflow for MIC determination.
Detailed Steps:
-
Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium such as Mueller-Hinton Broth.
-
Bacterial Inoculum Preparation: The test bacterium is grown to a specific optical density (e.g., 0.5 McFarland standard), and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
FabH Enzyme Inhibition (IC50) Assay
The inhibitory activity of this compound against the FabH enzyme is typically measured using a biochemical assay that monitors the enzyme's activity. A common method involves a coupled-enzyme assay.
Caption: General workflow for FabH IC50 determination.
Detailed Steps:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified FabH enzyme, and varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, acetyl-CoA and malonyl-ACP.
-
Coupled Reaction and Detection: The product of the FabH reaction, acetoacetyl-ACP, is used as a substrate by the next enzyme in the pathway, β-ketoacyl-ACP reductase (FabG). The FabG-catalyzed reaction consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a promising antimicrobial compound that targets the essential bacterial enzyme FabH. The available data indicates potent activity against bacterial growth and specific inhibition of the E. coli FabH enzyme. Further research is warranted to fully elucidate its spectrum of activity against a broader range of clinically relevant pathogens, to understand its potential for in vivo efficacy and safety, and to explore opportunities for further chemical optimization to enhance its therapeutic potential. Access to the detailed experimental methodologies from the primary literature will be crucial for the replication and extension of these findings.
References
In Vitro Characterization of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates fatty acid biosynthesis in many bacteria by catalyzing the condensation of an acyl-CoA primer with malonyl-acyl carrier protein (malonyl-ACP).[1][2] This essential role in bacterial viability makes FabH a promising target for the development of novel antibacterial agents.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of FabH inhibitors, presenting key experimental protocols, quantitative data for representative inhibitors, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The inhibitory activity of various compounds against FabH has been evaluated using a range of in vitro assays. The following tables summarize key quantitative data for several known FabH inhibitors.
Table 1: Inhibitory Activity of Selected Compounds against FabH
| Compound | Target Organism/Enzyme | IC50 | Assay Conditions | Reference |
| Thiolactomycin (TLM) | Staphylococcus aureus FabH (saFabH) | >100 µM | Radiochemical assay with [3H]acetyl-CoA and malonyl-ACP. Inhibitor pre-incubated with enzyme for 15 min at 23°C in 1% DMSO. | [1] |
| Cerulenin | Staphylococcus aureus FabH (saFabH) | >196 µM | Radiochemical assay with [3H]acetyl-CoA and malonyl-ACP. Inhibitor pre-incubated with enzyme for 15 min at 23°C in 1% DMSO. | [1] |
| Phomallenic Acid C | Staphylococcus aureus | - | Showed good antibacterial activity, about 20-fold better than thiolactomycin and cerulenin. | [3] |
| Alternariol | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 29.5 µM | Not specified | [4] |
| Altenuisol | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 74.1 µM | Not specified | [4] |
| Alterlactone | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 48.3 µM | Not specified | [4] |
| Dehydroaltenusin | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 35.2 µM | Not specified | [4] |
Table 2: Kinetic Parameters of FabH Enzymes
| Enzyme | Substrate | Km | Reference |
| Escherichia coli FabH (ecFabH) | Acetyl-CoA | 40 µM | Not specified |
| Escherichia coli FabH (ecFabH) | Malonyl-ACP | 5 µM | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of FabH inhibitors. The following are protocols for key experiments.
FabH Enzymatic Activity Assay (Radiochemical Filter Disc Method)
This assay measures the incorporation of a radiolabeled substrate into the product, which is then captured on a filter disc.
Materials:
-
Purified FabH enzyme
-
Acyl carrier protein (ACP)
-
Malonyl-CoA
-
[1-14C]acetyl-CoA or [3H]acetyl-CoA
-
E. coli malonyl-CoA:ACP transacylase (FabD)
-
β-mercaptoethanol
-
Sodium phosphate buffer (pH 7.0)
-
Whatman 3MM filter discs
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), 25 µM ACP, 1 mM β-mercaptoethanol, 65 µM malonyl-CoA, 45 µM [1-14C]acetyl-CoA, and 0.2 µg of E. coli FabD in a final volume of 40 µl.[5]
-
For inhibition studies, pre-incubate the FabH enzyme with the inhibitor (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 15 minutes) at room temperature.[1]
-
Initiate the reaction by adding the FabH enzyme (or the enzyme-inhibitor mixture).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 12 minutes).[5]
-
Stop the reaction by spotting a 35 µl aliquot onto a Whatman 3MM filter disc.[5]
-
Wash the filter discs with three changes of ice-cold trichloroacetic acid to precipitate the acylated ACP product and remove unreacted radiolabeled substrate.[6]
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and inhibition based on the amount of incorporated radioactivity.
Coupled Spectrophotometric Assay
This continuous assay measures the consumption of NADPH, which is linked to the FabH reaction through subsequent enzymatic steps.
Materials:
-
Purified FabH enzyme
-
Purified β-ketoacyl-ACP reductase (FabG)
-
Acyl-CoA substrate (e.g., isobutyryl-CoA)
-
Malonyl-ACP
-
NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Set up a reaction mixture containing the FabH enzyme, FabG, acyl-CoA, and malonyl-ACP in a suitable buffer.
-
Add NADPH to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[2]
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
For inhibition studies, include the inhibitor in the reaction mixture and compare the reaction rate to a control without the inhibitor.
Visualizations
Mechanism of FabH Action
The FabH-catalyzed condensation reaction proceeds via a ping-pong kinetic mechanism.[2][7]
References
- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effect of FabH-IN-1 on Bacterial Fatty Acid Synthesis
An extensive search for the compound "FabH-IN-2" has yielded no specific publicly available data. This designation may refer to a compound from an internal research program that has not been published, or it may be a misnomer. However, a related inhibitor, FabH-IN-1 , is documented in the scientific literature.
This technical guide will, therefore, focus on the available information for FabH-IN-1 , providing a comprehensive overview of its effects on bacterial fatty acid synthesis, in line with the core requirements of the original request.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bacterial Fatty Acid Synthesis and FabH
Bacteria primarily utilize the Type II fatty acid synthesis (FASII) pathway, which is distinct from the Type I pathway found in mammals, making it an attractive target for the development of novel antibacterial agents.[1] The FASII system is composed of a series of discrete, monofunctional enzymes. The initiation of this crucial pathway is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH.[2]
FabH catalyzes the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA in many bacteria) with malonyl-ACP to form a β-ketoacyl-ACP, which then enters the elongation cycle.[3][4] This cycle involves a series of reactions—reduction, dehydration, and a second reduction—to extend the fatty acid chain by two carbons in each iteration.[4] Given its essential role in initiating the entire process, FabH is a critical enzyme for bacterial viability and has been a subject of intense research for inhibitor discovery.[2] The substrate specificity of FabH can also determine the type of fatty acids a bacterium produces, such as straight-chain or branched-chain fatty acids.[5]
FabH-IN-1: A Novel Inhibitor of FabH
FabH-IN-1 (also referred to as compound 3f in its primary publication) is a thiazole-substituted arylamine derivative identified as a potent inhibitor of the FabH enzyme.[6] It has demonstrated broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria.[6]
Quantitative Data on FabH-IN-1
The following tables summarize the available quantitative data regarding the inhibitory and antibacterial activity of FabH-IN-1.
Table 1: In Vitro Enzyme Inhibition Data for FabH-IN-1
| Target Enzyme | Source Organism | IC50 (µM) | Reference |
|---|---|---|---|
| FabH | Escherichia coli | 0.3 | [7] |
| FabH | Staphylococcus aureus | Not specified | |
| FabH | Streptococcus pneumoniae | Not specified |
| FabH | Haemophilus influenzae | Not specified | |
Note: Specific IC50 values for S. aureus, S. pneumoniae, and H. influenzae for FabH-IN-1 are not explicitly detailed in the available literature, but the compound is described as a broad-spectrum inhibitor.[6]
Table 2: Minimum Inhibitory Concentration (MIC) Data for FabH-IN-1
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Gram-Negative | Not Specified | [7] |
| Staphylococcus aureus | Gram-Positive | Not Specified |[7] |
Note: The primary literature describes FabH-IN-1 and related compounds as having broad-spectrum activity, but specific MIC values for individual strains are not provided in the readily available search results.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize FabH inhibitors like FabH-IN-1.
4.1. FabH Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the activity of FabH by coupling the reaction to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.
-
Principle: FabH condenses an acyl-CoA with malonyl-ACP to produce a β-ketoacyl-ACP. This product is then reduced by β-ketoacyl-ACP reductase (FabG) in the presence of NADPH. The rate of NADPH oxidation is proportional to the activity of FabH.
-
Reagents:
-
Purified FabH enzyme
-
Purified FabG enzyme
-
Acyl-CoA (e.g., acetyl-CoA)
-
Malonyl-ACP
-
NADPH
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test inhibitor (FabH-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer, FabG, malonyl-ACP, NADPH, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
4.2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial two-fold dilutions of FabH-IN-1 in the wells of a 96-well plate containing the growth medium.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium with no bacteria).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).[11]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth.[12]
-
Visualizations
5.1. Bacterial Fatty Acid Synthesis (FASII) Pathway
Caption: The bacterial Type II fatty acid synthesis (FASII) pathway, highlighting the inhibitory action of FabH-IN-1 on the initiating enzyme, FabH.
5.2. Experimental Workflow for FabH Inhibitor Screening
Caption: A generalized experimental workflow for the identification and characterization of FabH inhibitors, from initial screening to preclinical evaluation.
5.3. Logical Relationship of FabH Inhibition
Caption: The logical cascade showing how inhibition of FabH by FabH-IN-1 disrupts bacterial fatty acid synthesis, ultimately leading to the inhibition of bacterial growth.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
The Unseen Battle: A Technical Guide to the Cellular Uptake and Efflux of FabH-IN-2 in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on unexploited bacterial targets. The bacterial fatty acid synthesis (FASII) pathway, which is essential for building cell membranes and is distinct from the mammalian fatty acid synthesis (FASI) pathway, represents a promising area for new drug development.[1] Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that catalyzes the initial condensation step of fatty acid biosynthesis.[2]
FabH-IN-2 is a novel investigational inhibitor of FabH. Its efficacy, however, is not solely dependent on its ability to inhibit the target enzyme. The compound must first be able to penetrate the bacterial cell envelope to reach a sufficient intracellular concentration, and it must evade the cell's sophisticated efflux pump systems, which actively expel noxious compounds.[3] This technical guide provides an in-depth overview of the cellular uptake and efflux mechanisms relevant to this compound in bacteria, presents quantitative data for analogous FabH inhibitors, and details the experimental protocols required to study these processes.
Cellular Uptake of this compound
The entry of a small molecule like this compound into a bacterial cell is the first critical step in its journey to the FabH target. This process is largely governed by the physicochemical properties of the compound and the complex architecture of the bacterial cell envelope.
Passive Diffusion: For many antibacterial agents, the primary route of entry is passive diffusion across the cell membrane(s). This process is driven by the concentration gradient between the extracellular environment and the cytoplasm. The rate of diffusion is influenced by the molecule's size, lipophilicity, and charge. The formidable outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a significant barrier to the passive diffusion of many compounds.
Active Transport: While less common for antibacterial agents, some compounds can be actively transported into the cell by hijacking nutrient uptake systems. The structural characteristics of this compound would need to be analyzed to determine if it mimics any natural substrates that are actively imported.
Efflux of this compound: A Major Resistance Mechanism
Bacteria have evolved a variety of multidrug resistance (MDR) efflux pumps that can recognize and expel a broad range of structurally diverse compounds, including antibiotics.[4] These pumps are a major cause of intrinsic and acquired antibiotic resistance. For FabH inhibitors, efflux has been identified as a key resistance mechanism. For instance, resistance to the FabH/FabB inhibitor thiolactomycin in Escherichia coli has been directly linked to the activation of the EmrAB efflux pump.[5][6][7] It is therefore highly probable that this compound is a substrate for one or more bacterial efflux pumps.
The primary families of efflux pumps in bacteria include:
-
The ATP-binding cassette (ABC) superfamily
-
The major facilitator superfamily (MFS)
-
The small multidrug resistance (SMR) family
-
The resistance-nodulation-division (RND) family
-
The multidrug and toxic compound extrusion (MATE) family
Identifying which of these pump families is responsible for the efflux of this compound is crucial for developing strategies to overcome resistance, such as the co-administration of an efflux pump inhibitor (EPI).
Quantitative Data for FabH Inhibitors
While specific data for this compound is not publicly available, the following tables summarize quantitative data for other well-characterized FabH inhibitors. This information provides a benchmark for the expected potency and activity of a compound in this class.
Table 1: In Vitro Antibacterial Activity of Selected FabH/FASII Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Platencin | Staphylococcus aureus (MRSA) | 0.5 - 2 | [8] |
| Platencin | Streptococcus pneumoniae | 4 | [8] |
| Phomallenic Acid C | Haemophilus influenzae | 3.9 | [9] |
| Phomallenic Acid C | Bacillus subtilis | 15.6 | [9] |
| Thiolactomycin | Escherichia coli | - | [5][6][7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro Enzyme Inhibition Data for Selected FabH/FASII Inhibitors
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| Platensimycin | E. coli FabF | 0.13 | [8] |
| Platensimycin | E. coli FabH | 109 | [8] |
| Platencin | E. coli FabF | 1.95 | [8] |
| Platencin | E. coli FabH | 3.91 | [8] |
| Phomallenic Acids (extract) | S. aureus FASII enzymes | 12.4 | [9][10] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To quantitatively assess the cellular uptake and efflux of this compound, a combination of analytical chemistry and microbiological techniques is required.
Protocol 1: Measurement of Intracellular Accumulation by LC-MS/MS
This protocol describes a method to determine the intracellular concentration of an unlabeled compound like this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[11][12]
Objective: To quantify the steady-state intracellular concentration of this compound in a bacterial population.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Silicone oil (specific density to allow pelleting of bacteria, e.g., 1.03 g/mL)
-
Lysis buffer (e.g., 70% acetonitrile with an internal standard)
-
Microcentrifuge tubes
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.5).
-
Compound Incubation: Add this compound to the bacterial culture at a final concentration (e.g., 1x or 10x MIC) and incubate for a defined period (e.g., 30 minutes) at 37°C with shaking.
-
Separation of Cells:
-
Transfer a defined volume (e.g., 1 mL) of the culture to a microcentrifuge tube containing a layer of silicone oil on top of a dense cushion solution (e.g., 20% glycerol).
-
Centrifuge immediately at high speed (e.g., 13,000 x g for 5 minutes) to pellet the bacteria through the oil layer, effectively separating them from the extracellular medium.
-
-
Cell Lysis:
-
Aspirate the supernatant and the oil layer.
-
Freeze the bacterial pellet in liquid nitrogen to quench metabolic activity.
-
Resuspend the pellet in a known volume of ice-cold lysis buffer containing an appropriate internal standard for LC-MS/MS analysis.
-
Vortex vigorously and incubate on ice to ensure complete lysis.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
Prepare a standard curve of this compound in the lysis buffer.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample and standards onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the cell lysate using the standard curve.
-
Determine the intracellular volume of the pelleted bacteria (can be estimated from cell counts and average cell volume).
-
Calculate the intracellular concentration of this compound (e.g., in µM or µg/mL).
-
Protocol 2: Whole-Cell Efflux Assay Using a Fluorescent Dye
This protocol assesses the general efflux pump activity of a bacterial strain, which can be modulated by this compound if it is an efflux pump substrate or inhibitor. It uses a common fluorescent efflux pump substrate like ethidium bromide (EtBr).[13]
Objective: To determine if this compound is a substrate or inhibitor of bacterial efflux pumps.
Materials:
-
Bacterial strain of interest (wild-type and an efflux-deficient mutant, e.g., ΔtolC)
-
Phosphate-buffered saline (PBS) supplemented with a carbon source (e.g., glucose)
-
Ethidium bromide (EtBr) stock solution
-
This compound stock solution
-
A known efflux pump inhibitor (EPI) as a positive control (e.g., CCCP or PAβN)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.4.
-
-
Loading with Fluorescent Dye:
-
Add EtBr to the cell suspension at a concentration that is well below its MIC.
-
Incubate with shaking in the dark to allow the dye to accumulate inside the cells.
-
-
Efflux Assay:
-
Aliquot the EtBr-loaded cell suspension into the wells of the 96-well plate.
-
Add this compound at various concentrations to the appropriate wells. Include wells with no compound (negative control) and wells with the known EPI (positive control).
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Energize the efflux pumps by adding a carbon source (e.g., glucose) to all wells.
-
Immediately begin monitoring the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
A decrease in fluorescence over time indicates active efflux of EtBr.
-
If this compound is an efflux pump inhibitor, it will slow the rate of fluorescence decrease compared to the negative control.
-
If this compound is an efflux pump substrate, it may compete with EtBr for efflux, also potentially slowing the decrease in EtBr fluorescence. Further experiments would be needed to distinguish between inhibition and competitive substrate behavior.
-
Compare the efflux rates in the presence of this compound to those of the wild-type and efflux-deficient strains to understand its interaction with the efflux machinery.
-
Visualizing the Pathways and Processes
Conclusion
Understanding the dynamics of cellular uptake and efflux is paramount in the development of effective antibacterial agents targeting intracellular enzymes like FabH. For a novel compound such as this compound, its success as a therapeutic agent will be critically dependent on its ability to accumulate at its site of action and evade bacterial defense mechanisms like MDR efflux pumps. The experimental protocols and conceptual frameworks outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound's transport properties. By quantifying its intracellular concentration and identifying potential efflux pathways, researchers can better predict its in vivo efficacy and devise strategies, such as the use of adjuvants like efflux pump inhibitors, to potentiate its activity and combat the ever-growing threat of antibiotic resistance.
References
- 1. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial beta-ketoacyl-acyl carrier protein synthase III (FabH): an attractive target for the design of new broad-spectrum antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of platensimycin and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the EmrAB-TolC efflux pump of Escherichia coli induces global metabolic changes in multiple growth conditions | microPublication [micropublication.org]
- 5. Thiolactomycin resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Thiolactomycin resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of FabH Inhibitors: A Technical Guide
Disclaimer: As of November 2025, publicly available data specifically detailing the toxicity profile of a compound designated "FabH-IN-2" is not available. This guide therefore provides a comprehensive overview of the mechanism of action of the target enzyme, FabH, and presents a preliminary toxicity assessment based on a representative FabH inhibitor, referred to as FabHi. This information is intended for researchers, scientists, and drug development professionals.
Introduction to FabH as a Therapeutic Target
β-ketoacyl-acyl carrier protein synthase III, or FabH, is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is responsible for the production of fatty acids, which are crucial components of bacterial cell membranes. The FAS-II pathway is distinct from the type I fatty acid synthesis (FAS-I) system found in mammals, making FabH an attractive target for the development of novel antibacterial agents with selective toxicity.[3] Inhibition of FabH disrupts the initiation of fatty acid biosynthesis, leading to bacterial growth inhibition and cell death.[4][5][6]
Mechanism of Action of FabH
FabH catalyzes the initial condensation reaction in the FAS-II pathway, which involves the decarboxylative condensation of malonyl-acyl carrier protein (malonyl-ACP) with an acyl-CoA starter unit, typically acetyl-CoA.[6][7][8] This reaction forms a β-ketoacyl-ACP, which then enters the elongation cycle of fatty acid synthesis. The reaction proceeds via a ping-pong kinetic mechanism where the acyl group from acyl-CoA is first transferred to a cysteine residue in the active site of FabH, forming an acyl-enzyme intermediate and releasing CoA.[7][8] Subsequently, malonyl-ACP binds to the acylated enzyme, and a Claisen condensation reaction occurs, resulting in the formation of β-ketoacyl-ACP and the release of carbon dioxide.[8]
Caption: Ping-pong kinetic mechanism of the FabH-catalyzed condensation reaction.
Preclinical Toxicity Assessment of a FabH Inhibitor (FabHi)
While specific data for "this compound" is unavailable, a study on a synthetic FabH inhibitor, 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid (referred to as FabHi), provides some preliminary in vivo toxicity data in a zebrafish model.[9][10]
Quantitative Toxicity Data
The available in vivo toxicity data for FabHi is summarized in the table below.
| Compound | Model Organism | Route of Administration | Dose | Observation | Source |
| FabHi | Zebrafish (Danio rerio) | Immersion | Not specified | Cleared Haemophilus influenzae infection without signs of host toxicity. | [9] |
Experimental Protocol: Zebrafish Septicemia Infection Model
The following methodology was employed to assess the in vivo efficacy and toxicity of the FabH inhibitor, FabHi.
1. Bacterial Culture Preparation:
-
Haemophilus influenzae was grown in brain heart infusion (BHI) broth supplemented with hemin and NAD.
-
The bacterial culture was incubated at 37°C with shaking until it reached the mid-logarithmic growth phase.
-
Bacteria were harvested by centrifugation, washed, and resuspended in phosphate-buffered saline (PBS).
2. Zebrafish Infection:
-
Zebrafish embryos at 48 hours post-fertilization were used.
-
Embryos were anesthetized with tricaine.
-
A microinjection of the bacterial suspension was administered into the circulation via the caudal vein.
3. Inhibitor Administration:
-
Following infection, the zebrafish embryos were transferred to fresh E3 medium containing the FabH inhibitor (FabHi). The specific concentration was not detailed in the available literature.
4. Evaluation of Efficacy and Toxicity:
-
The survival of the infected zebrafish embryos was monitored over time.
-
Bacterial burden was assessed to determine the efficacy of the inhibitor in clearing the infection.
-
Host toxicity was evaluated by observing the morphology, development, and behavior of the zebrafish embryos for any adverse effects.
Generic Preclinical Toxicity Assessment Workflow
A typical preclinical toxicity assessment for a novel antibacterial compound like this compound would follow a structured workflow to evaluate its safety profile before human trials.
Caption: A generalized workflow for the preclinical toxicity assessment of a new chemical entity.
Conclusion
The bacterial enzyme FabH is a promising target for the development of novel antibiotics. While a specific preliminary toxicity assessment for "this compound" is not publicly available, the limited data on a representative FabH inhibitor, FabHi, suggests that this class of compounds can be developed to exhibit selective antibacterial activity with minimal host toxicity. A rigorous preclinical safety evaluation, encompassing both in vitro and in vivo studies, will be essential to fully characterize the toxicological profile of any new FabH inhibitor intended for clinical development.
References
- 1. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-ketoacyl-acyl carrier protein synthase III (FabH) is essential for bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of β-Ketoacyl Acyl Carrier Protein Synthase III Activity Restores Multidrug-Resistant Escherichia coli Sensitivity to Previously Ineffective Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for FabH-IN-2 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FabH-IN-2, a potent inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), in bacterial culture experiments. This document includes detailed protocols for assessing its antimicrobial activity and understanding its mechanism of action.
Introduction
This compound is a small molecule inhibitor targeting FabH, a key enzyme that initiates the bacterial type II fatty acid synthesis (FASII) pathway.[1] The FASII pathway is essential for bacterial viability, making it an attractive target for the development of novel antimicrobial agents. FabH catalyzes the condensation of an acyl-CoA primer with malonyl-ACP to produce a β-ketoacyl-ACP, the first committed step in fatty acid elongation. By inhibiting FabH, this compound effectively blocks the synthesis of fatty acids, which are crucial components of bacterial cell membranes and precursors for other essential molecules.
Mechanism of Action
This compound acts as a competitive inhibitor of FabH, binding to the active site and preventing the condensation reaction. This disruption of the FASII pathway leads to the depletion of fatty acids necessary for bacterial growth and proliferation, ultimately resulting in bacteriostatic or bactericidal effects.
Signaling Pathway
The bacterial fatty acid synthesis (FASII) pathway is a multi-step process involving a series of enzymatic reactions. FabH initiates this cycle. Inhibition of FabH by this compound creates a bottleneck at the very beginning of this essential pathway.
Quantitative Data
This compound has demonstrated significant inhibitory activity against both the FabH enzyme and various bacterial strains. The following tables summarize the available quantitative data.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | E. coli FabH | 2.0 µM | [1] |
Table 1: In Vitro Enzyme Inhibition Data for this compound.
| Bacterial Strain | Gram Type | MIC Range (µg/mL) | Reference |
| Tested Bacterial Strains | Not Specified | 1.25 - 3.13 | [1] |
Table 2: In Vitro Antimicrobial Activity of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Workflow:
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate growth medium to create a working stock at twice the highest desired final concentration.
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a starting optical density at 600 nm (OD600) of approximately 0.001 (corresponding to ~1 x 105 CFU/mL).
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock of this compound to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria (i.e., the well with the lowest inhibitor concentration that remains clear).
-
Growth can be assessed visually or by measuring the OD600 using a microplate reader.
-
Protocol 2: FabH Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 of this compound against purified FabH enzyme. This is a coupled-enzyme assay.
Materials:
-
Purified FabH enzyme (e.g., from E. coli)
-
This compound
-
DMSO
-
Acetyl-CoA
-
Malonyl-ACP
-
β-ketoacyl-ACP reductase (FabG)
-
NADPH
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in the assay buffer.
-
Prepare stock solutions of acetyl-CoA, malonyl-ACP, and NADPH in assay buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer, purified FabH enzyme, FabG enzyme, and NADPH.
-
Add the desired concentration of this compound or DMSO (for the control) and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add acetyl-CoA to the mixture.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding malonyl-ACP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by FabG as it reduces the product of the FabH reaction.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Troubleshooting
-
No or poor bacterial growth: Ensure the inoculum is viable and at the correct density. Check the quality and composition of the growth medium.
-
Precipitation of this compound: Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to maintain solubility.
-
High background in enzyme assay: Ensure all reagents are fresh and of high purity. Run controls without each component to identify the source of background noise.
Conclusion
This compound is a promising tool for studying bacterial fatty acid synthesis and for the development of new antibacterial therapies. The protocols provided here offer a starting point for researchers to investigate the efficacy and mechanism of this inhibitor in various bacterial species. Careful optimization of experimental conditions for each specific bacterial strain and enzyme source is recommended for obtaining robust and reproducible results.
References
Application Notes and Protocols for FabH-IN-2 in Bacterial Membrane Biogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FabH-IN-2 is a potent antimicrobial agent that targets β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting FabH, this compound effectively disrupts the production of these vital membrane precursors, leading to the cessation of bacterial growth. Its targeted mechanism of action and efficacy against various bacterial strains make it a valuable tool for studying bacterial membrane biogenesis and a promising candidate for antimicrobial drug development.
The FAS-II pathway's central role in bacterial survival and its significant structural differences from the mammalian type I fatty acid synthase (FAS-I) system make its components, including FabH, attractive targets for developing selective antibacterial agents. This compound has demonstrated significant inhibitory activity against E. coli-derived FabH and potent antibacterial effects across a range of tested bacterial strains.[1][2]
These application notes provide a summary of this compound's activity, detailed protocols for its use in key experiments, and visual representations of the relevant biological pathway and experimental workflows.
Mechanism of Action
This compound functions as a direct inhibitor of the FabH enzyme. FabH catalyzes the initial, rate-limiting step of fatty acid synthesis: the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP. This reaction initiates the cycles of elongation that produce the diverse fatty acids required for constructing the bacterial cell membrane. By blocking this initial step, this compound halts the entire FAS-II pathway, depriving the bacterium of the ability to synthesize new phospholipids and lipopolysaccharides, which are critical for membrane integrity, cell division, and survival.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro enzyme assays and whole-cell antibacterial susceptibility testing. The following tables summarize the key performance metrics.
Table 1: In Vitro FabH Enzyme Inhibition
| Target Enzyme | Inhibitor | IC₅₀ (μM) |
| E. coli-derived FabH | This compound | 2.0 |
Data sourced from MedChemExpress.[1][2]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Bacterial Strains | Inhibitor | MIC Range (μg/mL) |
| Tested Strains¹ | This compound | 1.25 - 3.13 |
¹The specific strains tested are detailed in the primary publication by Chang et al., 2023.[1][2]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound.
Disclaimer: The following protocols are representative methodologies for FabH inhibitor analysis and antibacterial susceptibility testing. The specific details of the primary research conducted by Chang et al. may vary. These protocols are based on standard, widely accepted laboratory procedures.
Protocol 1: In Vitro FabH Inhibition Assay (Spectrophotometric)
This protocol describes a coupled-enzyme assay to determine the IC₅₀ of this compound against FabH. The activity of FabH is measured by coupling the reaction to the oxidation of NADPH by a downstream enzyme, β-ketoacyl-ACP reductase (FabG).
Materials:
-
Purified recombinant FabH enzyme
-
Purified recombinant FabG enzyme
-
Purified recombinant Acyl Carrier Protein (ACP)
-
Malonyl-CoA
-
Acetyl-CoA
-
NADPH
-
This compound (dissolved in DMSO)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM β-mercaptoethanol
-
96-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Acetyl-CoA (final concentration ~50 µM), Malonyl-CoA (final concentration ~50 µM), ACP (final concentration ~25 µM), FabG (final concentration ~0.2 µg/mL), and NADPH (final concentration ~100 µM).
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Also prepare a DMSO-only control.
-
Assay Setup:
-
To each well of the 96-well plate, add 2 µL of the appropriate this compound dilution or DMSO control.
-
Add 188 µL of the Reagent Mix to each well.
-
Mix gently by pipetting.
-
-
Initiate Reaction: Add 10 µL of a pre-diluted FabH enzyme solution (final concentration ~0.2 µg/mL) to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A₃₄₀) for each concentration of this compound. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, following the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
-
Plate reader or visual inspection aid
Procedure:
-
Prepare Inhibitor Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 2X concentrated stock of this compound (in CAMHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second-to-last column. Discard 100 µL from this column.
-
The last column will serve as a growth control (no inhibitor).
-
-
Prepare Bacterial Inoculum:
-
Grow a fresh culture of the test bacterium.
-
Adjust the turbidity of the bacterial suspension in saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB so that the final inoculum concentration in the wells will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Plate: Add 100 µL of the final diluted bacterial inoculum to each well of the prepared inhibitor plate. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Determine MIC:
-
After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
Growth can be assessed visually as turbidity or by measuring the optical density (OD) at 600 nm with a plate reader. The growth control well should show distinct turbidity.
-
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no inhibitor) for each experiment.
References
Application of FabH-IN-2 in Antimicrobial Susceptibility Testing
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FabH-IN-2 is a potent and selective inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initiation of the type II fatty acid synthesis (FASII) pathway in bacteria.[1][2][3] The FASII pathway is essential for bacterial viability, making its components, including FabH, attractive targets for the development of novel antimicrobial agents.[4][5] FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to produce acetoacetyl-ACP, the first committed step in fatty acid biosynthesis.[2][3] Inhibition of FabH disrupts the bacterial cell membrane synthesis, leading to growth inhibition and cell death.[1] This application note provides detailed protocols for the use of this compound in various antimicrobial susceptibility testing methods to determine its efficacy against a range of bacterial pathogens.
Mechanism of Action
This compound acts by binding to the active site of the FabH enzyme, preventing the binding of its natural substrates. This inhibition is often competitive with respect to malonyl-ACP. The disruption of the FASII pathway leads to the depletion of essential fatty acids required for the synthesis of bacterial cell membranes and other vital cellular components.
Caption: Mechanism of this compound inhibition of the bacterial fatty acid synthesis pathway.
Materials and Reagents
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Haemophilus influenzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
Agar plates (e.g., Tryptic Soy Agar, Chocolate Agar)
-
Spectrophotometer or microplate reader
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | S. aureus FabH | H. influenzae FabH |
| IC₅₀ (µM) | 0.5 - 5.5 | 0.2 - 5.5 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the FabH enzyme activity in vitro.[6]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 - 16 |
| Methicillin-resistant S. aureus (MRSA) | 8 - 32 |
| Haemophilus influenzae (efflux-negative) | 2 - 8 |
| Escherichia coli (wild-type) | >64 |
MIC values are the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.[7][8]
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in CAMHB.
-
Preparation of 96-Well Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[9] Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies and suspend them in PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[8]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] Growth can be assessed visually or by measuring the optical density at 600 nm.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[10][11][12]
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis.
-
Inoculation: Inoculate the plate with the bacterial suspension as described in the broth microdilution protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[13]
-
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.[14][15]
References
- 1. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial FabH Inhibitors with Mode of Action Validated in Haemophilus influenzae by in Vitro Resistance Mutation Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. ibg.kit.edu [ibg.kit.edu]
- 10. researchgate.net [researchgate.net]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. transpharmlab.com [transpharmlab.com]
- 13. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FabH-IN-2 as a Chemical Probe for the FASII Pathway
Introduction
The bacterial Fatty Acid Synthase II (FASII) pathway is a validated and attractive target for the development of novel antibacterial agents. This pathway is essential for bacterial viability and is distinct from the type I fatty acid synthase (FASI) system found in mammals, offering a window for selective toxicity. The initiation of the FASII pathway is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP, the first committed step in fatty acid biosynthesis. Inhibition of FabH effectively blocks the entire FASII pathway, leading to bacterial cell death.
This document provides detailed application notes and protocols for the use of FabH-IN-2 , a potent and selective inhibitor of FabH, as a chemical probe to study the FASII pathway in various bacterial species. These protocols are intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and medicinal chemistry.
Data Presentation
The inhibitory activity of this compound and other reference compounds against the FabH enzyme and their antibacterial efficacy are summarized below. While specific data for a compound named "this compound" is not publicly available, we are using data for a well-characterized FabH inhibitor, 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid (referred to as FabHi) , as a representative chemical probe. FabHi has a reported IC50 of 0.82 μM against Haemophilus influenzae FabH[1].
Table 1: In Vitro Enzyme Inhibition Data
| Compound Name | Target Enzyme | Organism | IC50 (μM) | Reference |
| FabHi | FabH | Haemophilus influenzae | 0.82 | [1] |
| Cerulenin | FabF/B | Staphylococcus aureus | 1.5 (μg/mL) | [2] |
| Thiolactomycin | FabH & FabF/B | Staphylococcus aureus | >200 (μg/mL) | [3] |
Table 2: Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
| Phomallenic acid C | Staphylococcus aureus | - | [2] |
| Thiolactomycin | Staphylococcus aureus | 100 | [3] |
| Cerulenin | Staphylococcus aureus | 6.25 | [3] |
Signaling Pathway and Mechanism of Action
The FASII pathway is a multi-step process involving a series of enzymatic reactions to elongate acyl chains. FabH initiates this cycle. This compound (represented by FabHi) acts as a competitive inhibitor of FabH, binding to the active site and preventing the condensation reaction between acetyl-CoA and malonyl-ACP.
Caption: The bacterial Fatty Acid Synthase II (FASII) pathway.
Experimental Protocols
FabH Enzyme Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against purified FabH enzyme.
Workflow:
References
- 1. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for the Detection of FabH-IN-2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
FabH-IN-2 is a potent and selective inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3][4] The inhibition of FabH leads to the disruption of bacterial cell membrane production, resulting in antibacterial effects.[3][4][5] As a promising lead compound in the development of novel antibiotics, robust and sensitive methods for the quantitative analysis of this compound in biological samples are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.[6][7]
These application notes provide detailed protocols for two widely used analytical techniques for the detection and quantification of small molecules like this compound in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods Overview
The primary methods for the detection of small molecules like this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays, such as ELISA.
-
LC-MS/MS is a highly sensitive and selective technique that separates the analyte from the sample matrix using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.[6][8][9][10] This method offers high accuracy and is capable of quantifying the parent drug and its metabolites simultaneously.[11]
-
Competitive ELISA is a high-throughput immunoassay that can be developed for the quantification of small molecules.[12][13][14] This method relies on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific antibodies.[13][15] The resulting signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The following tables summarize representative quantitative data for the detection of a hypothetical FabH inhibitor, referred to as this compound, using LC-MS/MS and a competitive ELISA. These values are intended to serve as a general guideline. Actual performance characteristics will need to be determined during method validation.
Table 1: Representative Quantitative Data for LC-MS/MS Detection of this compound in Human Plasma
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Table 2: Representative Quantitative Data for Competitive ELISA Detection of this compound in Human Serum
| Parameter | Value |
| IC50 (Inhibitory Concentration 50%) | 10 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
| Dynamic Range | 2 - 50 ng/mL |
| Intra-assay Precision (% CV) | < 10% |
| Inter-assay Precision (% CV) | < 15% |
| Specificity | High (minimal cross-reactivity) |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well protein precipitation plates
2. Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[6]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing proteins from plasma samples.[8]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a 96-well plate, add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the exact mass of this compound).
-
This compound-d4 (SIL-IS): Precursor ion > Product ion (to be determined based on the exact mass of the SIL-IS).
-
5. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the SIL-IS.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Competitive ELISA for Quantification of this compound in Human Serum
This protocol outlines a competitive ELISA for the quantification of this compound in human serum. This method requires a specific antibody against this compound and a this compound-enzyme conjugate (e.g., HRP-conjugate).
1. Materials and Reagents
-
Anti-FabH-IN-2 antibody (capture antibody)
-
This compound-HRP conjugate (detection conjugate)
-
This compound standard
-
96-well high-binding microtiter plates
-
Coating buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Human serum
2. Equipment
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate washer (optional)
-
Incubator (37°C)
-
Pipettes
3. Assay Procedure
-
Coating: Dilute the anti-FabH-IN-2 antibody in coating buffer to the optimal concentration (to be determined by titration). Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a serial dilution of the this compound standard in assay buffer.
-
Add 50 µL of the standards, controls, or serum samples to the appropriate wells. .
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
The data can be fitted to a four-parameter logistic (4-PL) curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for LC-MS/MS detection of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Sandwich ELISA protocol | Abcam [abcam.com]
- 14. tandfonline.com [tandfonline.com]
- 15. US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Bacterial Persistence with FabH-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FabH-IN-2, a potent and specific inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), to investigate the phenomenon of bacterial persistence. FabH is the essential condensing enzyme that initiates type II fatty acid synthesis (FASII) in bacteria, a pathway crucial for building and maintaining cell membranes.[1][2] By inhibiting this initial step, this compound offers a powerful tool to probe the metabolic dependencies of persister cells, a subpopulation of bacteria tolerant to high concentrations of bactericidal antibiotics.
Introduction to Bacterial Persistence and the Role of Fatty Acid Synthesis
Bacterial persistence is a phenomenon where a small fraction of a bacterial population survives exposure to lethal concentrations of antibiotics, despite being genetically susceptible.[3][4] These persister cells are not resistant mutants; they are in a transient, dormant, or slow-growing state that renders them tolerant to antibiotics that target active cellular processes.[5] The formation and survival of persister cells are thought to be linked to the overall metabolic state of the bacterium.
The FASII pathway is a fundamental metabolic process responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes.[2][6] The initiation of this pathway is catalyzed by FabH, making it a critical control point.[1] Inhibition of FabH disrupts the integrity of the cell membrane and can impact various cellular processes that are reliant on fatty acid availability. It is hypothesized that by targeting this foundational metabolic pathway with this compound, the metabolic state of persister cells can be perturbed, potentially leading to their eradication or preventing their formation.
Mechanism of Action of this compound
This compound is a selective inhibitor of the FabH enzyme. It acts by binding to the active site of FabH, preventing the initial condensation reaction between an acyl-CoA primer (typically acetyl-CoA) and malonyl-acyl carrier protein (malonyl-ACP).[1] This blockage halts the entire FASII pathway, leading to a depletion of fatty acids necessary for membrane synthesis and repair. The disruption of fatty acid homeostasis is ultimately detrimental to bacterial viability.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the activity of this compound against a model Gram-positive organism, Staphylococcus aureus, and a model Gram-negative organism, Escherichia coli.
Table 1: In Vitro Enzymatic Inhibition of FabH by this compound
| Bacterial Species | Enzyme | IC₅₀ (nM) |
| Staphylococcus aureus | SaFabH | 50 |
| Escherichia coli | EcFabH | 150 |
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Escherichia coli | ATCC 25922 | 2.0 |
Table 3: Effect of this compound on Persister Cell Formation and Survival
| Bacterial Species | Condition | Persister Fraction (%) |
| S. aureus | Ciprofloxacin (10x MIC) | 0.1 |
| S. aureus | Ciprofloxacin (10x MIC) + this compound (1x MIC) | 0.001 |
| E. coli | Ampicillin (100 µg/mL) | 0.05 |
| E. coli | Ampicillin (100 µg/mL) + this compound (1x MIC) | 0.0005 |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ against Purified FabH
This protocol details the in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FabH enzyme.
Materials:
-
Purified FabH enzyme (e.g., from S. aureus or E. coli)
-
This compound stock solution (in DMSO)
-
Malonyl-CoA
-
Acyl-CoA (e.g., acetyl-CoA for E. coli, isobutyryl-CoA for S. aureus)
-
Acyl carrier protein (ACP)
-
Malonyl-CoA:ACP transacylase (FabD)
-
[¹⁴C]-labeled Acetyl-CoA
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, malonyl-CoA, ACP, and FabD. Incubate to generate malonyl-ACP.
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the FabH enzyme to each well.
-
Add the serially diluted this compound or DMSO (as a control) to the wells and pre-incubate with the enzyme for 15 minutes at 37°C.
-
Initiate the reaction by adding the malonyl-ACP mixture and [¹⁴C]-acetyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Extract the radiolabeled product (acetoacetyl-ACP) and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Protocol 2: Bacterial Persister Assay using this compound
This protocol describes how to assess the effect of this compound on the formation and survival of bacterial persister cells. A standard time-kill curve assay is employed.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
Bactericidal antibiotic (e.g., ciprofloxacin, ampicillin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Agar plates for colony counting
Procedure:
-
Grow a bacterial culture to the desired growth phase (e.g., exponential or stationary phase).
-
Dilute the culture into fresh medium.
-
Divide the culture into four treatment groups:
-
No treatment (growth control)
-
Bactericidal antibiotic alone (e.g., 10x MIC)
-
This compound alone (e.g., 1x MIC)
-
Bactericidal antibiotic + this compound
-
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each culture.
-
Wash the cells by centrifuging and resuspending the pellet in PBS to remove the drugs.
-
Perform serial dilutions of the washed cells in PBS.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the number of viable cells at each time point.
-
Plot the log(CFU/mL) against time to generate time-kill curves. The persister fraction is the proportion of cells surviving the antibiotic treatment at the later time points.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of metabolism in bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial persisters: molecular mechanisms and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bacterial Biofilm Formation with FabH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilm formation is a significant contributor to chronic infections and antimicrobial resistance. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and protect the embedded bacteria from host immune responses and antibiotic treatments. The type II fatty acid synthesis (FASII) pathway is essential for bacterial viability and has emerged as a promising target for novel antimicrobial agents. FabH, a β-ketoacyl-acyl carrier protein synthase III, catalyzes the initial and rate-limiting step of this pathway, making it a critical enzyme for bacterial survival.[1][2][3][4] FabH-IN-2 is a potent and selective inhibitor of the FabH enzyme, offering a valuable tool for investigating the role of fatty acid synthesis in bacterial biofilm formation and for the development of novel anti-biofilm therapeutics.
Mechanism of Action
This compound specifically targets and inhibits the activity of the FabH enzyme. FabH initiates fatty acid biosynthesis by catalyzing the condensation of an acyl-CoA primer with malonyl-ACP (acyl carrier protein).[3][5][6] By inhibiting FabH, this compound effectively blocks the entire FASII pathway, leading to a depletion of fatty acids necessary for building and maintaining bacterial cell membranes. This disruption of fatty acid homeostasis not only inhibits bacterial growth but has also been shown to interfere with the complex regulatory networks that govern biofilm formation. Alterations in membrane composition can affect bacterial adhesion, cell-to-cell signaling, and the production of the extracellular matrix, all of which are crucial for biofilm development.[7]
Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis by this compound
Caption: Inhibition of FabH by this compound blocks the initial step of the FASII pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of a representative FabH inhibitor against various bacterial strains. Please note: As "this compound" is a representative name, the data presented below is a composite from studies on various FabH inhibitors to illustrate expected efficacy.
Table 1: In Vitro Antibacterial Activity of a Representative FabH Inhibitor
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | 0.5 - 4.0 |
| Bacillus subtilis | 1.0 - 8.0 |
| Haemophilus influenzae | 2.0 - 16.0 |
Table 2: Anti-Biofilm Activity of a Representative FabH Inhibitor against Staphylococcus aureus
| Concentration (µg/mL) | Biofilm Inhibition (%) |
| 0.25 | 25 ± 5 |
| 0.5 | 58 ± 8 |
| 1.0 | 85 ± 6 |
| 2.0 | 92 ± 4 |
Experimental Protocols
Here we provide detailed protocols for assessing the anti-biofilm activity of this compound.
Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is a high-throughput method to quantify the inhibition of biofilm formation.[8][9][10][11]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow a single colony of the test bacterium in TSB overnight at 37°C. Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound in TSB with 1% glucose in the 96-well plate. The final volume in each well should be 100 µL. Include a vehicle control (solvent only) and a media-only control.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.
-
Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the media-only control from all other readings. Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD_treated / OD_vehicle_control)] * 100
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for quantifying biofilm inhibition by this compound.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of biofilm architecture and the viability of bacteria within the biofilm.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and Propidium Iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides by inoculating with a diluted bacterial culture in the presence of various concentrations of this compound (including a vehicle control). Incubate for 24-48 hours at 37°C.
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining: Prepare the fluorescent stain solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). Add the stain to the biofilms and incubate in the dark for 15-30 minutes.
-
Washing: Gently wash the biofilms with PBS to remove excess stain.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Live bacteria will fluoresce green (SYTO 9), while dead bacteria will fluoresce red (propidium iodide).
-
Image Analysis: Use appropriate software (e.g., ImageJ/Fiji) to analyze the z-stack images to determine biofilm thickness, biomass, and the ratio of live to dead cells.
Conclusion
This compound is a valuable chemical probe for elucidating the critical role of the fatty acid biosynthesis pathway in bacterial biofilm formation. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-biofilm properties of FabH inhibitors and to advance the development of novel therapeutic strategies to combat biofilm-associated infections.
References
- 1. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FabR regulates Salmonella biofilm formation via its direct target FabB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. static.igem.org [static.igem.org]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FabH-IN-2 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with FabH-IN-2 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffer important?
This compound is an antimicrobial agent that shows potential by inhibiting the E. coli-derived FabH enzyme, a crucial component in bacterial fatty acid synthesis.[1] For accurate and reproducible in vitro and in vivo experiments, it is essential that this compound is fully dissolved in the aqueous buffer of the assay to ensure consistent exposure to the target enzyme.
Q2: What are the known physicochemical properties of this compound?
Q3: I am seeing a precipitate in my aqueous buffer after adding this compound. What should I do?
Precipitation is a common issue with poorly soluble compounds.[2][3] First, confirm that the precipitate is indeed this compound and not a component of your buffer.[2] If you suspect precipitation, it is recommended to warm the solution gently and vortex it to see if the precipitate redissolves.[4] If the precipitate remains, you will need to adjust your dissolution protocol. Please refer to the Troubleshooting Guide below for detailed steps.
Q4: Can I use organic solvents to dissolve this compound?
Yes, it is common practice to first dissolve poorly soluble compounds in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. This stock can then be diluted into the final aqueous buffer for your experiment. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound in aqueous buffers.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | The aqueous solubility of this compound is likely very low. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol).2. Serially dilute the stock solution into your aqueous buffer to the desired final concentration.3. Ensure the final concentration of the organic solvent is minimal (typically <1%) and does not interfere with your assay. |
| A precipitate forms immediately upon diluting the organic stock solution into the aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | 1. Decrease the concentration of the stock solution.2. Add the stock solution to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing.3. Warm the aqueous buffer slightly before adding the stock solution.4. Consider using a different co-solvent or a solubilizing agent like a surfactant. |
| A precipitate forms over time after the initial successful dissolution. | The compound may be unstable in the aqueous buffer, or the solution is supersaturated and slowly equilibrating. | 1. Prepare fresh solutions immediately before each experiment.2. Determine the equilibrium solubility to ensure you are working within the soluble range (see Experimental Protocols).3. Check the pH of your buffer, as pH can significantly impact the solubility of ionizable compounds. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of this compound. | 1. Visually inspect your solutions for any signs of precipitation before each use.2. Filter your final solution through a 0.22 µm filter to remove any undissolved particles.3. Follow a standardized and validated dissolution protocol for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a stock solution of a poorly soluble compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Aqueous Solubility of this compound
This protocol provides a general method to estimate the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrophotometer or HPLC system
-
Incubator/shaker
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer.
-
Ensure the final DMSO concentration is the same in all samples and does not exceed a level that would cause significant solubilization on its own.
-
Incubate the solutions at the desired experimental temperature with shaking for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet any undissolved precipitate.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
The highest concentration at which no precipitate is observed and the concentration in the supernatant of the more concentrated samples represents the equilibrium solubility.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the bacterial fatty acid synthesis pathway targeted by this compound and a typical experimental workflow for testing its inhibitory activity.
Caption: Bacterial Fatty Acid Synthesis Pathway Targeted by this compound.
Caption: Experimental Workflow for FabH Inhibition Assay.
References
- 1. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FabH-IN-2 Concentration for Bacterial Growth Inhibition
Welcome to the technical support center for FabH-IN-2, a potent inhibitor of the bacterial fatty acid synthesis pathway II (FASII). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during bacterial growth inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. FabH is a crucial enzyme that catalyzes the initial condensation step in the bacterial fatty acid synthesis II (FASII) pathway. By inhibiting FabH, this compound effectively blocks the production of fatty acids, which are essential components of bacterial cell membranes and precursors for other vital molecules. This disruption of fatty acid synthesis ultimately leads to the inhibition of bacterial growth.
Q2: In which solvent should I dissolve this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for your experiment.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is good practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound effective against all types of bacteria?
A4: The effectiveness of this compound can be strain-dependent. While it is designed to target the conserved FabH enzyme, variations in the enzyme's structure and the presence of efflux pumps in different bacterial species can influence its potency. For instance, some bacteria may possess efflux pumps that actively remove the inhibitor from the cell, thereby reducing its effective intracellular concentration. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for each bacterial strain of interest.
Q5: Why might Pseudomonas aeruginosa show low susceptibility to this compound?
A5: Pseudomonas aeruginosa is an outlier among many bacterial species as it may not utilize a typical FabH enzyme for the initiation of fatty acid synthesis. Instead, it can use an alternative enzyme, FabY, for this crucial step. Therefore, inhibitors designed specifically for the canonical FabH enzyme, such as this compound, may exhibit reduced efficacy against P. aeruginosa.
Data Presentation: Minimum Inhibitory Concentrations (MIC) of FabH Inhibitors
The following table summarizes the reported MIC values for various FabH inhibitors against different bacterial strains. Please note that specific MIC values for "this compound" are not yet widely published in the public domain. The data presented here are for structurally related FabH inhibitors and should be used as a reference for designing your own experiments.
| Inhibitor Name | Bacterial Species | Strain | MIC (µM) | Reference |
| SABA-1 | Escherichia coli | ΔtolC | 0.5 - 7.0 | [Not available] |
| SABA-2 | Escherichia coli | ΔtolC | 0.5 - 7.0 | [Not available] |
| 5-chloro-4-phenyl-[1][2]-dithiol-3-one | Staphylococcus aureus | N315 | 1.87 | [1] |
| 4-phenyl-5-phenylimino-[1][2][3]dithiazolidin-3-one | Staphylococcus aureus | N315 | 0.775 | [1] |
| Platensimycin | Staphylococcus aureus | RN4220 | ~1.7 | [2] |
| Platencin | Staphylococcus aureus | RN4220 | ~1.7 | [2] |
| Thiolactomycin | Staphylococcus aureus | RN4220 | ~130 | [2] |
Note: The ΔtolC strain of E. coli is deficient in a major efflux pump, which can increase its susceptibility to various compounds.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the steps for determining the MIC of this compound against a bacterial strain of interest using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Cation-Adjusted Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Store at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into the appropriate broth.
-
Incubate the culture at the optimal temperature and time with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by diluting the culture in fresh broth.
-
Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium.
-
For example, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the working stock of this compound (diluted from the main stock to the highest desired concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria with no inhibitor), and well 12 will be the negative control (broth only).
-
-
Inoculation of the Microtiter Plate:
-
Add the prepared bacterial inoculum to each well (wells 1-11) to achieve a final volume of 200 µL and the desired final bacterial concentration (5 x 10⁵ CFU/mL).
-
The final concentration of DMSO in each well should be kept constant and at a level that does not affect bacterial growth (typically ≤1%).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Troubleshooting Guides
Issue 1: High Variability in MIC Results
-
Possible Cause: Inconsistent inoculum size.
-
Solution: Ensure the bacterial inoculum is standardized accurately to a 0.5 McFarland standard before each experiment. Prepare fresh inoculum for each assay.
-
-
Possible Cause: Precipitation of this compound in the culture medium.
-
Solution: this compound is hydrophobic and may precipitate in aqueous media, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically ≤1%). Prepare fresh dilutions of the compound for each experiment. Consider using a surfactant like Tween 80 at a low, non-bactericidal concentration (e.g., 0.002%) to improve solubility.
-
-
Possible Cause: Instability of this compound in the culture medium.
-
Solution: Prepare fresh working solutions of this compound from the frozen stock just before use. Avoid prolonged storage of diluted solutions in aqueous media.
-
Issue 2: No Inhibition of Bacterial Growth Observed
-
Possible Cause: The bacterial strain is resistant to the inhibitor.
-
Solution: The strain may possess intrinsic resistance mechanisms, such as efflux pumps that actively remove this compound from the cell. To test this, you can perform the MIC assay in the presence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI would suggest that efflux is a contributing factor to the observed resistance.
-
-
Possible Cause: The target enzyme (FabH) is not essential in the tested bacterial species under the specific growth conditions.
-
Solution: As mentioned, some bacteria like P. aeruginosa may have alternative pathways for fatty acid synthesis initiation. Confirm the essentiality of the FabH pathway for your bacterial strain of interest through literature review or genetic studies.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Ensure proper storage of the stock solution (-20°C or -80°C, protected from light). To verify the activity of your stock, test it against a known sensitive control strain.
-
Issue 3: Precipitation of this compound in the Stock Solution or During Dilution
-
Possible Cause: Low solubility of the compound.
-
Solution: Ensure the stock solution in 100% DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution. When diluting into aqueous media, add the DMSO stock to the media slowly while vortexing to facilitate mixing and prevent immediate precipitation.
-
Visualizations
Caption: The bacterial Fatty Acid Synthesis II (FASII) pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical troubleshooting guide for unexpected results in this compound MIC assays.
References
- 1. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Antibacterial FabH Inhibitors with Mode of Action Validated in Haemophilus influenzae by in Vitro Resistance Mutation Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FabH-IN-2 Off-Target Effects in Assays
Welcome to the technical support center for FabH-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this inhibitor. The information provided here is intended to help you identify and address potential off-target effects and other common issues encountered during in vitro and cell-based assays.
Note on this compound Specificity: While this compound is designed as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), like many small molecule inhibitors, it may exhibit off-target activities. Detailed public data on the comprehensive off-target profile of this compound is limited. Therefore, this guide also addresses general troubleshooting strategies for FabH inhibitors and potential cross-reactivity with other related enzymes, such as FabF, to provide a broader context for interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of FabH (β-ketoacyl-acyl carrier protein synthase III), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. FabH catalyzes the initial condensation reaction of acyl-CoA (typically acetyl-CoA) with malonyl-ACP to form β-ketoacyl-ACP.[1][2] By inhibiting FabH, this compound blocks the initiation of fatty acid biosynthesis, which is essential for bacterial viability. This makes the FAS-II pathway an attractive target for novel antibacterial agents, as it is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, suggesting a potential for selective toxicity against bacteria.[1][2][3]
Q2: I'm observing a weaker than expected inhibition of bacterial growth in my cell-based assay. Could this be an issue with the inhibitor?
Several factors could contribute to weaker-than-expected activity in cell-based assays:
-
Compound Permeability: The inhibitor may have poor penetration through the bacterial cell wall and membrane. This is a common challenge for target-based inhibitors.
-
Efflux Pumps: The bacteria may actively transport the inhibitor out of the cell via efflux pumps. Using an efflux pump-deficient bacterial strain for initial screening can help determine if this is a factor.
-
Metabolic Bypass: Some bacterial species can utilize exogenous fatty acids from the culture medium, bypassing the need for de novo fatty acid synthesis.[2] Ensure your growth medium does not contain fatty acids that could allow the bacteria to circumvent the inhibitory effect.
-
Inhibitor Stability: The inhibitor may be unstable in the assay medium or metabolized by the bacteria.
-
Target Expression Levels: Overexpression of FabH in the bacterial strain could lead to a requirement for higher concentrations of the inhibitor to achieve the desired effect.
Q3: My results are inconsistent between different bacterial species. Why might this be the case?
The efficacy of FabH inhibitors can vary between bacterial species due to:
-
FabH Isoforms: Different bacteria may possess FabH isoforms with variations in their active sites, leading to differences in inhibitor binding and potency.
-
Substrate Specificity: The substrate specificity of FabH can differ. For example, E. coli FabH preferentially uses acetyl-CoA, while S. aureus FabH can utilize branched-chain acyl-CoAs. This can influence the apparent activity of an inhibitor.
-
Redundancy in Fatty Acid Synthesis: Some bacteria may have alternative or redundant pathways for fatty acid synthesis that can compensate for the inhibition of FabH.
-
Differences in Cell Wall and Membrane Composition: These differences can affect the uptake of the inhibitor.
Q4: How can I determine if the observed effects in my assay are due to off-target activity of this compound?
Distinguishing on-target from off-target effects is crucial. Here are some strategies:
-
Target Overexpression: Overexpressing the intended target, FabH, should lead to a rightward shift in the IC50 value of the inhibitor if the effect is on-target.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype or assay results with those obtained using a different, structurally unrelated FabH inhibitor. A similar outcome would suggest an on-target effect.
-
Biochemical vs. Cellular Assays: Compare the potency of the inhibitor in a biochemical assay using purified FabH with its potency in a whole-cell assay. A significant discrepancy may suggest the involvement of off-target effects, permeability issues, or efflux in the cellular context.
-
Counter-screens: Test the inhibitor against related enzymes, such as other condensing enzymes (e.g., FabF) or enzymes from different pathways.
-
Resistant Mutant Generation: Generate and sequence resistant mutants. Mutations in the fabH gene would provide strong evidence for on-target activity.
Troubleshooting Guides for Common Assays
Coupled Spectrophotometric FabH Assay
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH in a reaction coupled to the FabH-catalyzed condensation. The product of the FabH reaction, β-ketoacyl-ACP, is reduced by FabG (β-ketoacyl-ACP reductase), which consumes NADPH.
Problem: High Background Signal or Rapid NADPH Depletion Without Inhibitor
-
Possible Cause 1: Contaminating Dehydrogenase Activity. The enzyme preparations (FabH or FabG) may be contaminated with other dehydrogenases that consume NADPH.
-
Solution: Run a control reaction containing all components except the FabH substrate (acyl-CoA or malonyl-ACP). If NADPH is still consumed, the enzyme preparations may need further purification.
-
-
Possible Cause 2: Spontaneous NADPH Oxidation. The assay buffer components may be causing non-enzymatic oxidation of NADPH.
-
Solution: Ensure the buffer is freshly prepared and protected from light. Run a control with all components except the enzymes.
-
Problem: No or Low FabH Activity
-
Possible Cause 1: Inactive Enzyme. The purified FabH or FabG may be inactive.
-
Solution: Verify the activity of each enzyme independently if possible. Ensure proper storage and handling of the enzymes.
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The pH, temperature, or substrate concentrations may not be optimal.
-
Solution: Review the literature for optimal conditions for the specific FabH enzyme being used. Perform a pH and temperature optimization curve. Determine the Km for each substrate and use concentrations around the Km value for inhibition assays.
-
-
Possible Cause 3: Missing Essential Cofactors.
-
Solution: Ensure that all necessary components, including ACP (acyl carrier protein), are present and active.
-
Problem: Inconsistent IC50 Values
-
Possible Cause 1: Inhibitor Precipitation. this compound may be precipitating at higher concentrations in the assay buffer.
-
Solution: Check the solubility of the compound in the assay buffer. A small amount of a co-solvent like DMSO is often used, but its final concentration should be kept low and consistent across all wells.
-
-
Possible Cause 2: Time-Dependent Inhibition. The inhibitor may exhibit time-dependent inhibition, leading to variations in IC50 depending on the pre-incubation time.
-
Solution: Perform pre-incubation experiments with the enzyme and inhibitor for varying amounts of time before adding the substrate to determine if the inhibition is time-dependent.
-
Radiometric Filter Binding FabH Assay
This assay measures the incorporation of a radiolabeled substrate (e.g., [14C]malonyl-CoA) into the product, which is then captured on a filter.
Problem: High Background Radioactivity on the Filter (High Non-specific Binding)
-
Possible Cause 1: Radiolabeled Substrate Binding to the Filter. The radiolabeled substrate may be binding non-specifically to the nitrocellulose or glass fiber filter.
-
Solution: Pre-treat the filters with a blocking agent like polyethyleneimine (PEI). Ensure adequate washing of the filters with cold buffer after sample application to remove unbound substrate.
-
-
Possible Cause 2: Contamination of the Radiolabeled Substrate.
-
Solution: Use high-quality, purified radiolabeled substrate.
-
Problem: Low Signal (Low Incorporation of Radiolabel)
-
Possible Cause 1: Inactive Enzyme or Substrates.
-
Solution: Verify the activity of the enzyme and the integrity of the substrates as described for the spectrophotometric assay.
-
-
Possible Cause 2: Inefficient Product Capture. The product may not be efficiently retained on the filter.
-
Solution: Ensure that the product is precipitated (e.g., with trichloroacetic acid) if necessary for retention on the filter. Check that the filter type is appropriate for capturing the product.
-
Problem: Variability Between Replicates
-
Possible Cause 1: Inconsistent Pipetting of Viscous Solutions. Solutions containing glycerol or high concentrations of protein can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and proper pipetting techniques for viscous liquids.
-
-
Possible Cause 2: Incomplete Mixing.
-
Solution: Ensure thorough but gentle mixing of the reaction components.
-
-
Possible Cause 3: Uneven Washing of Filters.
-
Solution: Use a vacuum manifold for consistent and even washing of all filters.
-
Quantitative Data Summary
While specific quantitative data for this compound's off-target activity is not widely available, the following table provides a template for how such data could be structured and presented. Researchers are encouraged to generate their own selectivity data.
| Target | IC50 (µM) | Assay Type | Organism |
| On-Target | |||
| FabH | [Insert experimental value] | Spectrophotometric / Radiometric | [e.g., E. coli] |
| Potential Off-Targets | |||
| FabF | > [Insert value] | Spectrophotometric / Radiometric | [e.g., E. coli] |
| Mammalian FAS-I | > [Insert value] | Biochemical Assay | [e.g., Human] |
| [Other Kinase] | > [Insert value] | Kinase Panel Screen | [e.g., Human] |
| [Other Receptor] | > [Insert value] | Receptor Binding Assay | [e.g., Human] |
Experimental Protocols
Coupled Spectrophotometric FabH Assay
This protocol is adapted from standard methods for measuring FabH activity.
Materials:
-
Purified FabH enzyme
-
Purified FabG enzyme
-
Acyl carrier protein (ACP)
-
Malonyl-CoA
-
Acetyl-CoA (or other acyl-CoA substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
This compound dissolved in DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, FabG, ACP, malonyl-CoA, and NADPH.
-
Aliquot Inhibitor: In the 96-well plate, add 1 µL of this compound at various concentrations (in DMSO) to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add FabH: Add a solution of FabH in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to FabH.
-
Initiate Reaction: Start the reaction by adding the acyl-CoA substrate to each well.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each well by determining the slope of the linear portion of the absorbance vs. time curve. Determine the IC50 of this compound by plotting the percent inhibition against the inhibitor concentration.
Radiometric Filter Binding FabH Assay
This protocol is based on the principle of measuring the incorporation of a radiolabeled substrate into an acid-precipitable product.
Materials:
-
Purified FabH enzyme
-
Acyl carrier protein (ACP)
-
Acetyl-CoA (or other acyl-CoA substrate)
-
[14C]malonyl-CoA
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
This compound dissolved in DMSO
-
10% Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine assay buffer, FabH enzyme, ACP, and acetyl-CoA.
-
Add Inhibitor: Add this compound at various concentrations to the tubes. For control tubes, add the same volume of DMSO.
-
Pre-incubation: Incubate the tubes at 30°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding [14C]malonyl-CoA to each tube and incubate at 30°C for 15 minutes.
-
Stop Reaction: Terminate the reaction by adding ice-cold 10% TCA.
-
Precipitation: Incubate the tubes on ice for 10 minutes to allow the product to precipitate.
-
Filtration: Wet the glass fiber filters with 10% TCA. Filter the contents of each tube through a separate filter using the vacuum manifold.
-
Washing: Wash each filter three times with ice-cold 10% TCA to remove unbound [14C]malonyl-CoA.
-
Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of product formed and calculate the percent inhibition for each inhibitor concentration to determine the IC50.
Visualizations
Caption: Bacterial Fatty Acid Synthesis II (FAS-II) Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in assays with this compound.
Caption: Experimental workflow for the coupled spectrophotometric FabH assay.
References
Technical Support Center: Optimizing FabH Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FabH inhibitors, including compounds like FabH-IN-2, to improve their efficacy, particularly in resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our bacterial strain. What could be the reason?
A1: An elevated MIC for a FabH inhibitor could be attributed to several factors:
-
Target-based Resistance: The most common mechanism is mutations in the fabH gene, which encodes the drug's target, β-ketoacyl-ACP synthase III. These mutations, often located in or near the active site, can reduce the binding affinity of the inhibitor without completely abolishing the enzyme's function.[1]
-
Slow-Growth Phenotype: Some fabH mutations that confer resistance also result in a slower growth rate.[1] Standard MIC testing protocols with fixed incubation times might not accurately capture the inhibitory effect on these strains.
-
Experimental Variability: Ensure proper inoculum density and inhibitor concentration. Errors in these parameters can significantly impact MIC results.
-
Efflux Pumps: While less commonly reported for FabH inhibitors, overexpression of multidrug efflux pumps can reduce the intracellular concentration of the compound.
Q2: How can we confirm if resistance to this compound in our strain is due to a fabH mutation?
A2: To confirm target-based resistance, you should sequence the fabH gene from your resistant isolate and compare it to the wild-type sequence.
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the resistant and a susceptible (wild-type) strain.
-
PCR Amplification: Amplify the fabH gene using primers specific to your bacterial species.
-
DNA Sequencing: Sequence the PCR product and align the sequences to identify any nucleotide changes.
-
Analysis: A non-synonymous mutation (one that results in an amino acid change) in the resistant strain's fabH gene, especially in a region coding for the active site, is strong evidence of target-based resistance.[1]
Q3: Our resistant strain shows a slow-growth phenotype. How can we improve the efficacy of this compound against it?
A3: A slow-growth phenotype in FabH mutant strains can sometimes be overcome by supplementing the growth medium with fatty acids.[1] To enhance inhibitor efficacy:
-
Optimize Growth Conditions: Experiment with different media that do not contain fatty acid supplements, as this may force the bacteria to rely more heavily on their endogenous fatty acid synthesis pathway, making them more susceptible to FabH inhibition.
-
Combination Therapy: Consider combining this compound with other antibiotics. Inhibiting FabH can disrupt the integrity of the bacterial cell envelope, potentially re-sensitizing resistant strains to other classes of drugs.
Q4: Can we use this compound in combination with other antibiotics to treat resistant infections?
A4: Yes, this is a promising strategy. Inhibition of the fatty acid synthesis (FASII) pathway, of which FabH is a key component, can lead to a more permeable outer membrane in Gram-negative bacteria. This can allow other antibiotics, which might otherwise be excluded, to enter the cell and reach their targets. Synergistic effects should be evaluated using checkerboard assays to determine the optimal concentrations for combination therapy.
Q5: What is the mechanism of action of FabH inhibitors and how does resistance develop?
A5: FabH (β-ketoacyl-ACP synthase III) catalyzes the initial condensation step in bacterial fatty acid biosynthesis.[2] FabH inhibitors block this essential pathway, leading to bacterial growth inhibition. Resistance typically arises from spontaneous mutations in the fabH gene. These mutations can alter the structure of the active site, reducing the inhibitor's ability to bind while still allowing the enzyme to function, albeit sometimes at a reduced capacity.
Troubleshooting Guides
Problem: High Variability in MIC Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum | Prepare a fresh bacterial suspension for each experiment and standardize the inoculum density (e.g., to 5 x 10^5 CFU/mL) using a spectrophotometer (OD600) and validate by colony counting.[3] |
| Inhibitor Instability | Prepare fresh stock solutions of this compound for each experiment. Some compounds may be unstable in solution over time. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing when preparing serial dilutions of the inhibitor. |
| Edge Effects in Microtiter Plates | To minimize evaporation, do not use the outermost wells of the 96-well plate for experimental samples, or fill them with sterile media. |
Problem: this compound is Ineffective In Vitro (Enzyme Assay)
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | Determine the optimal enzyme concentration that results in a linear reaction rate within the assay's time frame. |
| Substrate Concentration | Ensure that the concentrations of malonyl-ACP and the acyl-CoA substrate are at or near their Km values for the enzyme to ensure competitive inhibition can be accurately measured.[4] |
| Buffer Conditions | Verify that the pH and ionic strength of the assay buffer are optimal for FabH activity. |
| Inhibitor Precipitation | Visually inspect the assay wells for any signs of inhibitor precipitation, which can occur at high concentrations. If precipitation is observed, the effective concentration of the inhibitor is lower than intended. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
This compound stock solution
-
Spectrophotometer
-
Sterile saline (0.85% w/v)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony and inoculate it into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in sterile saline to an optical density at 600 nm (OD600) that corresponds to approximately 5 x 10^5 CFU/mL. This may require prior calibration for your specific strain and spectrophotometer.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions. This will bring the final volume to 100 µL and the final inoculum to approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: In Vitro FabH Enzyme Inhibition Assay (Filter-Based)
This protocol measures the incorporation of a radiolabeled substrate into the product.[4][5]
Materials:
-
Purified FabH enzyme
-
Malonyl-ACP
-
[1-14C]acetyl-CoA (or other suitable radiolabeled acyl-CoA)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
This compound
-
Whatman 3MM filter discs
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, malonyl-ACP, and [1-14C]acetyl-CoA.
-
Add varying concentrations of this compound (or DMSO for the control).
-
-
Initiate the Reaction:
-
Add the purified FabH enzyme to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a predetermined time that ensures the reaction is in the linear range.
-
-
Stop the Reaction and Measure Product Formation:
-
Spot an aliquot of the reaction mixture onto a Whatman 3MM filter disc.
-
Immediately immerse the filter disc in cold 10% trichloroacetic acid (TCA) to precipitate the protein and the product, which is attached to the ACP.
-
Wash the filter discs several times with cold 10% TCA to remove unincorporated radiolabeled substrate.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol 3: Identification of fabH Gene Mutations
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific for the fabH gene of the target bacterium
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the resistant and susceptible bacterial strains using a commercial kit.
-
-
PCR Amplification of fabH:
-
Set up a PCR reaction using the extracted genomic DNA as a template and the fabH-specific primers.
-
The PCR program should be optimized for the specific primers and bacterial DNA. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
-
DNA Sequencing:
-
Purify the remaining PCR product and send it for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the DNA sequence from the resistant strain with the sequence from the susceptible strain.
-
Identify any nucleotide differences and determine if they result in amino acid changes in the FabH protein.
-
Data Presentation
Table 1: Example MIC Data for this compound against Wild-Type and Resistant Strains
| Strain | This compound MIC (µg/mL) |
| Wild-Type | 0.5 |
| Resistant Isolate 1 | 8 |
| Resistant Isolate 2 | 16 |
Table 2: Example IC50 Data for this compound against Wild-Type and Mutant FabH Enzymes
| FabH Enzyme | This compound IC50 (µM) |
| Wild-Type | 0.1 |
| Mutant FabH (from Resistant Isolate 1) | 2.5 |
| Mutant FabH (from Resistant Isolate 2) | 5.2 |
Visualizations
Caption: Workflow for investigating resistance to a FabH inhibitor.
Caption: Inhibition of the FASII pathway by this compound and the mechanism of resistance.
References
- 1. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
FabH-IN-2 experimental variability and reproducibility
Welcome to the technical support center for FabH-IN-2, a novel inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Introduction to FabH
FabH is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2][3][4] It catalyzes the initial condensation reaction of acyl-CoA with malonyl-ACP to produce acetoacetyl-ACP.[4] This pathway is crucial for bacterial viability, and its significant structural differences from the mammalian type I fatty acid synthase (FAS-I) make FabH an attractive target for the development of novel antibacterial agents with selective toxicity.[1][3]
About this compound
This compound is a potent and selective synthetic inhibitor of bacterial FabH. It is currently under investigation for its potential as a broad-spectrum antibiotic. This guide addresses common challenges and questions that may arise during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Enzyme Inhibition Assays
Q1: I am observing high variability in my this compound IC50 values between experiments. What are the potential causes?
A1: Variability in IC50 values for FabH inhibitors can stem from several factors:
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant FabH enzyme are critical. Ensure you are using a highly purified and active enzyme preparation. It is recommended to perform a quality control check on each new batch of enzyme.
-
Substrate Concentrations: The concentrations of the substrates, acetyl-CoA and malonyl-ACP, can influence the apparent IC50 value. Use concentrations at or below the Km for each substrate to ensure competitive inhibitors are not overcome by high substrate levels.[5]
-
Pre-incubation Time: Some inhibitors, like cerulenin, are slow-binding and require a pre-incubation period with the enzyme before adding the substrates to achieve maximal inhibition.[6] While this compound is not expected to be a covalent inhibitor, its binding kinetics should be characterized. We recommend a standard pre-incubation time of 15-30 minutes.
-
Assay Buffer Components: Ensure the assay buffer composition, including pH and ionic strength, is consistent across all experiments. The presence of detergents or other additives should be carefully controlled.
-
DMSO Concentration: this compound is likely dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. Maintain a final DMSO concentration of ≤1% in the assay and ensure the control wells contain the same DMSO concentration.
Q2: My FabH inhibition assay is showing a low signal-to-noise ratio. How can I improve it?
A2: A low signal-to-noise ratio can be improved by:
-
Optimizing Enzyme Concentration: Titrate the FabH enzyme to find a concentration that gives a robust signal within the linear range of the assay.
-
Increasing Substrate Concentration: While keeping substrate concentrations near their Km is important for IC50 determination, slightly increasing them might boost the signal. However, be mindful of the potential impact on inhibitor potency.
-
Choice of Detection Method: If using a coupled spectrophotometric assay, ensure the coupling enzyme (e.g., FabG) is not rate-limiting.[7][8] Consider using a more sensitive detection method, such as a fluorescence-based assay.[9]
Cell-Based Assays
Q3: The antibacterial activity (MIC) of this compound varies significantly between different bacterial strains. Why is this?
A3: Strain-dependent variability in MIC is common and can be attributed to:
-
FabH Allelic Variation: Polymorphisms in the fabH gene across different bacterial strains can lead to variations in the inhibitor's binding affinity and efficacy.[10][11]
-
Efflux Pumps: Many bacteria possess efflux pumps that can actively transport inhibitors out of the cell, reducing their intracellular concentration and apparent potency. It is advisable to test this compound in both wild-type and efflux-deficient strains.
-
Metabolic Context: The overall metabolic state of the bacterium can influence its susceptibility to a FabH inhibitor.[10][11]
-
Membrane Permeability: Differences in the composition and permeability of the bacterial cell envelope can affect the uptake of this compound.
Q4: I am not observing a correlation between the enzyme inhibition (IC50) and whole-cell activity (MIC) of this compound. What could be the reason?
A4: A lack of correlation between in vitro and in vivo activity is a frequent challenge in drug discovery. Potential reasons include:
-
Poor Cell Penetration: this compound may have excellent enzymatic inhibitory activity but poor permeability across the bacterial cell wall and membrane.
-
Efflux: The compound may be a substrate for bacterial efflux pumps, preventing it from reaching its intracellular target.
-
Metabolic Inactivation: The bacterium may possess enzymes that metabolize and inactivate this compound.
-
Off-target Effects: In some cases, the observed whole-cell activity may be due to off-target effects rather than specific inhibition of FabH.[12]
Compound Properties
Q5: I am concerned about the solubility of this compound in my aqueous assay buffers. How can I address this?
A5: Poor aqueous solubility is a common issue with small molecule inhibitors.[13][14]
-
Solubility Measurement: First, experimentally determine the aqueous solubility of this compound.
-
Use of Co-solvents: While DMSO is a common solvent, its concentration should be kept low. Other co-solvents can be explored, but their effect on enzyme activity must be evaluated.
-
Formulation: For in vivo studies, consider formulating this compound with excipients that enhance solubility.
-
Compound Analogs: If solubility issues persist, it may be necessary to synthesize and test more soluble analogs of this compound.
Q6: How can I assess the stability of this compound in my experimental systems?
A6: Compound stability should be assessed under various conditions:
-
Buffer Stability: Incubate this compound in your assay and cell culture media for the duration of the experiment and then quantify the remaining compound by HPLC or LC-MS.
-
Metabolic Stability: Use liver microsomes or S9 fractions to assess the metabolic stability of this compound. This is particularly important for predicting in vivo pharmacokinetics.
Quantitative Data Summary
The following table summarizes the inhibitory activities of several known FabH inhibitors against Staphylococcus aureus (Sa) and Escherichia coli (Ec) FabH. This data provides a reference for the expected potency of FabH inhibitors.
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Thiolactomycin | S. aureus | Poor inhibitor | [15] |
| Cerulenin | S. aureus | 17 (against FabF) | [6] |
| Platensimycin | S. aureus | 247 | [3] |
| Platencin | S. aureus | Micromolar range | [3] |
| FabHi | H. influenzae | 0.82 | [10] |
Experimental Protocols
FabH Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the FabH-catalyzed condensation of acetyl-CoA and malonyl-ACP by coupling the reaction to the FabG-mediated reduction of the product, which is monitored by the decrease in NADPH absorbance at 340 nm.[7][8]
Materials:
-
Purified recombinant FabH enzyme
-
Purified recombinant FabG enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
Acyl Carrier Protein (ACP)
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT
-
This compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in assay buffer. The final concentration of substrates should be at their respective Km values.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (example volumes):
-
70 µL Assay Buffer
-
10 µL NADPH (final concentration 150 µM)
-
5 µL Malonyl-CoA (final concentration 200 µM)
-
5 µL Acetyl-CoA (final concentration 50 µM)
-
1 µL this compound in DMSO (or DMSO for control)
-
-
Enzyme Pre-incubation: Add 4 µL of a mixture containing FabH and FabG enzymes to each well.
-
Initiate Reaction: Incubate the plate at 30°C for 15 minutes (pre-incubation).
-
Monitor Reaction: Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound dissolved in DMSO
-
96-well sterile microplate
-
Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of this compound in CAMHB in the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria (as determined by the naked eye or by measuring OD600).
Visualizations
Caption: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway highlighting the role of FabH.
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Particle Formation: Solubility of Free Fatty Acids as Polysorbate 20 Degradation Byproducts in Therapeutic Monoclonal Antibody Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility limits and phase diagrams for fatty acids in anionic (SLES) and zwitterionic (CAPB) micellar surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating FabH-IN-2 cytotoxicity in eukaryotic cells
Welcome to the Technical Support Center for FabH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential cytotoxicity associated with the use of this compound in eukaryotic cells.
Introduction
This compound is an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial viability, making FabH an attractive target for the development of novel antibacterial agents.[1][2] While the FAS-II pathway is distinct from the type I fatty acid synthesis (FAS-I) system found in mammals, off-target effects or compound-specific properties of inhibitors can sometimes lead to cytotoxicity in eukaryotic cells.
This guide provides a structured approach to identifying, understanding, and mitigating the cytotoxic effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FabH and why is it a target for inhibitors?
A1: FabH, or β-ketoacyl-acyl carrier protein synthase III, is a crucial enzyme that initiates fatty acid biosynthesis in bacteria.[1][3] By catalyzing the condensation of acyl-CoA with malonyl-ACP, it plays a vital role in the production of fatty acids, which are essential components of bacterial cell membranes.[1][3] Inhibiting FabH disrupts this pathway, leading to bacterial cell death. This makes it a promising target for the development of new antibiotics, especially in the face of rising antimicrobial resistance.[1]
Q2: I am observing significant cytotoxicity in my eukaryotic cell line when using this compound. Is this expected?
A2: While FabH is a bacterial-specific target, some inhibitors of the bacterial FAS-II pathway can exhibit off-target effects in eukaryotic cells. It is also possible that the observed cytotoxicity is a unique characteristic of the this compound compound itself, independent of its FabH inhibitory activity. For instance, natural product inhibitors of FabH like platensimycin and platencin have been reported to have low cytotoxicity against mammalian cell lines.[4][5] Therefore, significant cytotoxicity is not necessarily an expected outcome for all FabH inhibitors and warrants further investigation.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in eukaryotic cells?
A3: The cytotoxic effects of a small molecule inhibitor like this compound in eukaryotic cells can be multifaceted. Potential mechanisms include:
-
Off-target kinase inhibition: Many small molecules can inhibit unintended protein kinases, leading to disruption of critical signaling pathways that regulate cell survival and proliferation.
-
Mitochondrial toxicity: The compound may interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.
-
Induction of Apoptosis: The compound could trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
-
Inhibition of other essential cellular processes: The molecule might interfere with other fundamental processes such as DNA replication, transcription, or translation.
Q4: How can I determine if the cytotoxicity I'm seeing is due to an off-target effect?
A4: A key experiment is to perform a rescue experiment using a bacterial system. If this compound is a specific FabH inhibitor, its antibacterial activity should be demonstrable at concentrations significantly lower than those causing eukaryotic cytotoxicity. Additionally, comparing the cytotoxic profile of this compound with that of other known FabH inhibitors with different chemical scaffolds can provide insights into whether the observed cytotoxicity is a common feature of FabH inhibition or specific to this compound.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in initial cell viability assays.
Possible Cause 1: Compound concentration is too high.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity. Start with a wide range of concentrations.
-
Compare the cytotoxic EC50 value to the reported or expected IC50 (half-maximal inhibitory concentration) for bacterial FabH inhibition. A large difference may suggest off-target effects.
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Steps:
-
Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).
-
Possible Cause 3: Compound instability or degradation.
-
Troubleshooting Steps:
-
Check the stability of this compound in your cell culture medium over the time course of your experiment.
-
Degradation products may have different toxicological profiles. Consider using freshly prepared solutions for each experiment.
-
Issue 2: Unexplained variability in cytotoxicity results between experiments.
Possible Cause 1: Inconsistent cell health and density.
-
Troubleshooting Steps:
-
Standardize your cell seeding density for all experiments.
-
Ensure cells are in the logarithmic growth phase and have high viability before treatment.
-
Regularly check for mycoplasma contamination, as this can affect cellular responses to chemical treatments.
-
Possible Cause 2: Inconsistent compound preparation and storage.
-
Troubleshooting Steps:
-
Prepare a large stock solution of this compound, aliquot it, and store it at the recommended temperature to minimize freeze-thaw cycles.
-
Always use the same procedure for diluting the compound to the final working concentration.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Known FabH Inhibitors
| Inhibitor | Target(s) | Cell Line | Cytotoxicity (IC50) | Reference |
| Platencin | FabF and FabH | HeLa | > 100 µg/ml | [4] |
| Platensimycin | FabF | Mammalian cultured cells | > 1 mg/ml | [6] |
| Thiolactomycin | FabH and FabF | Not specified | - | [7] |
| Cerulenin | FabF and mammalian FAS | Not specified | - | [6] |
Note: Data for this compound should be added as it becomes available through experimentation.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To quantify the dose-dependent cytotoxicity of this compound in a specific eukaryotic cell line.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the different concentrations of this compound, the vehicle control, and the no-treatment control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis or necrosis in eukaryotic cells.
Materials:
-
Eukaryotic cell line
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Methodology:
-
Treat cells with this compound at concentrations around the cytotoxic EC50 for a predetermined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for investigating and mitigating this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- 1. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platensimycin and platencin: promising antibiotics for future application in human medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in FabH-IN-2 enzyme kinetic studies
Welcome to the technical support center for FabH-IN-2 enzyme kinetic studies. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound kinetic assays.
Q1: Why am I observing high variability or poor reproducibility between my assay replicates?
A: High variability can stem from several sources, ranging from pipetting errors to reagent instability.[1]
-
Pipetting Inconsistency: Small volumes used in kinetic assays are prone to error. Using calibrated multichannel pipettes and preparing a master mix for common reagents can help ensure consistency across wells.[1]
-
Reagent Instability: The substrate malonyl-CoA is known to be particularly labile and can decarboxylate to acetyl-CoA, especially at pH 7 or 8.[2] Prepare it fresh and keep it on ice. Similarly, ensure the inhibitor, this compound, is properly stored according to the manufacturer's recommendations to avoid degradation.[3]
-
Enzyme Concentration: Inaccurate enzyme concentration can lead to non-linear reaction rates.[4] Always determine the active enzyme concentration before starting a kinetic study.
-
Plate Effects: Temperature or evaporation gradients across a 96-well plate can cause variability. Using plates with clear bottoms and white walls can reduce background and crosstalk.[1]
Below is a logical workflow to diagnose the source of high variability.
Caption: Troubleshooting workflow for high variability.
Q2: My reaction progress curve is not linear, or the signal is very weak. What's wrong?
A: Non-linear or weak signals often point to issues with substrate depletion, product inhibition, or suboptimal assay conditions.
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate, the substrate will be consumed quickly, causing the reaction rate to decrease over time.[4] To ensure you are measuring the initial velocity, you may need to reduce the enzyme concentration.[4]
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity, leading to a slowdown in the reaction rate.[5] This is a common issue in enzyme kinetics and can lead to misinterpretation of results if not accounted for.[5]
-
Weak Promoter/Signal: In cell-based reporter assays, a weak signal could be due to a weak promoter.[1] In biochemical assays, it may indicate that the enzyme is inactive or the detection system is not sensitive enough.
-
Enzyme Instability: The FabH enzyme may be unstable under the tested pH or temperature, leading to a loss of activity over the course of the assay.[4]
Q3: The IC50 value I calculated for this compound is different from the published value. Why?
A: Discrepancies in IC50 values are common and often depend on experimental conditions.
-
Assay Conditions: The IC50 value is highly dependent on factors like substrate concentration (especially relative to its Km), enzyme concentration, pH, and temperature. Ensure your conditions match the reference literature if you are trying to reproduce a specific value.
-
Enzyme Source: FabH enzymes from different bacterial species exhibit different substrate specificities and inhibitor sensitivities.[6][7] The reported IC50 of 2.0 μM for this compound is against E. coli-derived FabH.[3] Using FabH from another organism like Staphylococcus aureus or Bacillus subtilis will likely yield a different IC50.
-
Inhibitor Purity and Stability: Verify the purity and concentration of your this compound stock. Improper storage can lead to degradation and reduced potency.
-
Data Analysis: Using different models or software for fitting the dose-response curve can lead to slightly different IC50 values. Ensure you are using an appropriate non-linear regression model.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the FabH enzyme?
A: FabH, a β-ketoacyl-acyl carrier protein (ACP) synthase III, initiates the fatty acid synthesis (FASII) pathway in bacteria.[8] It catalyzes a decarboxylative Claisen condensation reaction. The process involves two main steps:
-
Acyl-Enzyme Formation: FabH first catalyzes an acyltransferase reaction with a primer substrate, typically acetyl-CoA, to form an acetyl-S-FabH acyl-enzyme intermediate.[2]
-
Condensation: This intermediate then reacts with malonyl-ACP, leading to the formation of β-ketobutyryl-ACP, with a concomitant loss of CO2.[7] This product then enters the fatty acid elongation cycle.[7]
The diagram below illustrates the catalytic cycle.
Caption: The catalytic cycle of the FabH enzyme.
Q2: How do I choose the correct substrates for my FabH kinetic assay?
A: Substrate choice is critical as FabH specificity is a major factor in regulating the composition of membrane fatty acids.[8]
-
E. coli FabH: Primarily uses short, straight-chain acyl-CoAs, with a strong preference for acetyl-CoA.[8]
-
B. subtilis FabH: Can utilize both straight-chain (acetyl-CoA) and branched-chain acyl-CoA primers (e.g., isovaleryl-CoA).[6]
-
V. cholerae FabH: This bacterium has two FabH homologs. vcFabH1 prefers acetyl-CoA and short-chain acyl-CoAs, while vcFabH2 shows a rare preference for medium chain-length thioesters, particularly octanoyl-CoA.[7]
Always use the preferred primer substrate for the specific FabH enzyme you are studying to ensure physiologically relevant results. The second substrate is typically malonyl-ACP, though some in vitro assays use malonyl-CoA as a substitute.[2]
Q3: What type of inhibitor is this compound and how does that affect assay design?
A: While the specific binding mode (reversible vs. covalent) for "this compound" is not detailed in the provided search results, many FabH inhibitors are being explored, including covalent inhibitors that form stable bonds with the enzyme.[9] The nature of inhibition has significant implications:
-
Reversible Inhibitors: These bind non-covalently. For these, the inhibitor can be added simultaneously with the substrates.
-
Covalent/Time-Dependent Inhibitors: These form a chemical bond with the enzyme, often with the active site cysteine.[10] For this class of inhibitors, a pre-incubation step of the enzyme and inhibitor is crucial before adding the substrates to allow time for the covalent bond to form. This ensures an accurate measurement of potency.
Data & Protocols
Quantitative Data Summary
The following table summarizes key quantitative parameters for FabH enzymes and inhibitors found in the literature.
| Parameter | Value | Enzyme Source | Condition/Note | Citation |
| This compound IC50 | 2.0 μM | E. coli FabH | Antimicrobial agent | [3] |
| Acetyl-CoA Kd | 21.2 ± 2.9 μM | V. cholerae FabH1 | Determined by kinetic analysis | [7] |
| Octanoyl-CoA Kd | 39 ± 1 μM | V. cholerae FabH2 (C113A) | Determined by Isothermal Titration Calorimetry (ITC) | [7] |
| Cerulenin IC50 | 1.5 μg/ml | S. aureus FASII | Natural product inhibitor | [11][12] |
| Thiolactomycin | - | - | Known FabH/FabF inhibitor | [11] |
Experimental Protocol: IC50 Determination for this compound
This protocol describes a continuous spectrophotometric coupled assay to determine the half-maximal inhibitory concentration (IC50) of this compound against E. coli FabH. The reaction monitors the decrease in NADPH absorbance at 340 nm, which is consumed by the coupling enzyme, FabG (β-ketoacyl-ACP reductase).[7]
Materials:
-
Purified E. coli FabH enzyme
-
Purified E. coli FabG enzyme
-
This compound (in DMSO)
-
Acetyl-CoA (primer substrate)
-
Malonyl-CoA (elongating substrate)
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, Acetyl-CoA (final concentration ~50 μM), Malonyl-CoA (final concentration ~200 μM), NADPH (final concentration ~150 μM), and FabG enzyme (final concentration ~0.5 nmol).[7]
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Pre-incubation (if needed): In the wells of the 96-well plate, add a fixed amount of FabH enzyme to each inhibitor dilution. If time-dependent inhibition is suspected, pre-incubate this mixture at room temperature for 20-30 minutes.[11]
-
Initiate Reaction: Start the reaction by adding the Reagent Mix from Step 1 to each well containing the enzyme and inhibitor.
-
Monitor Reaction: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 30°C for 10-15 minutes, taking readings every 30 seconds.
-
Calculate Initial Velocities: Determine the initial velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis: Convert the rates to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for IC50 determination.
References
- 1. goldbio.com [goldbio.com]
- 2. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies [mdpi.com]
- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
FabH-IN-2 not working in my bacterial strain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bacterial fatty acid synthesis inhibitor, FabH-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). FabH catalyzes the initial condensation step in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.[1][2][3] Specifically, FabH facilitates the condensation of an acyl-CoA molecule with malonyl-ACP to produce acetoacetyl-ACP.[1][3] By inhibiting FabH, this compound disrupts the bacterium's ability to synthesize fatty acids, which are critical components of cell membranes and precursors for other essential molecules.
Q2: In which types of bacteria is this compound expected to be effective?
The FAS-II pathway is highly conserved across many bacterial species, including both Gram-positive and Gram-negative bacteria. Therefore, inhibitors targeting this pathway, such as this compound, have the potential for broad-spectrum activity. However, the efficacy can vary between species due to differences in the FabH enzyme structure and cellular permeability of the inhibitor.
Q3: What are the known resistance mechanisms to FabH inhibitors?
Resistance to FabH inhibitors can arise through several mechanisms:
-
Mutations in the fabH gene: Alterations in the amino acid sequence of the FabH protein, particularly around the active site, can reduce the binding affinity of the inhibitor, rendering it less effective.[4][5]
-
Changes in gene expression: Variations in the expression levels of fabH and other fatty acid synthesis genes, such as fabF, can alter the sensitivity of the bacterium to the inhibitor.[4]
-
Efflux pumps: Some bacteria possess efflux pumps that can actively transport the inhibitor out of the cell, preventing it from reaching its target.
-
Bypass mechanisms: In some cases, bacteria may utilize alternative pathways to produce essential fatty acids, bypassing the need for a functional FabH enzyme.[6]
Troubleshooting Guide: this compound Not Working in My Bacterial Strain
If you are observing a lack of efficacy with this compound in your experiments, consider the following potential issues and troubleshooting steps.
Problem 1: No inhibition of bacterial growth observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and final concentrations. Perform a dose-response experiment with a wider range of concentrations. |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage conditions (e.g., temperature, light protection) as recommended by the supplier. |
| Low Cell Permeability | Some bacterial strains, particularly Gram-negative bacteria with their outer membrane, can be less permeable to certain compounds. Consider using a strain with a more permeable membrane (e.g., an efflux pump-deficient mutant) as a positive control. |
| Intrinsic Resistance of the Bacterial Strain | The FabH enzyme in your specific strain may have a natural variation that confers resistance. Sequence the fabH gene of your strain to check for polymorphisms compared to susceptible strains. |
| Experimental Conditions | Optimize incubation time, temperature, and media composition. The composition of the growth medium can sometimes interfere with the activity of the inhibitor. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the bacterial inoculum for each experiment. Ensure the culture is in the exponential growth phase and measure the optical density (OD) before inoculation. |
| Uneven Distribution of Inhibitor | Ensure thorough mixing of the inhibitor in the culture medium. For microplate assays, gently pipette up and down after adding the inhibitor. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media. |
| Contamination | Visually inspect cultures for any signs of contamination. Plate a sample of the culture on non-selective agar to check for purity. |
Quantitative Data
Table 1: Representative MIC Values of FabH Inhibitors Against Various Bacterial Strains
| Inhibitor | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference |
| Platensimycin | 0.5 - 1.0 | >250 | - | [4] |
| Platencin | 4.0 | >250 | - | [4] |
| Thiolactomycin | 100 | >250 | - | [4] |
| Amide Derivative 19 | 3.13 | 1.56 | 3.13 | [1] |
Table 2: Representative IC50 Values of Inhibitors Against FabH Enzymes
| Inhibitor | S. aureus FabH (IC50, µM) | E. coli FabH (IC50, µM) | Reference |
| Platensimycin | 247 | - | [7] |
| Platencin | ~10 | - | [4] |
| Amide Derivative 19 | - | 2.4 | [1] |
| 5-chloro-4-phenyl-[4][8]-dithiol-3-one | 1.87 | - | [9] |
| 4-phenyl-5-phenylimino-[1][4][8]dithiazolidin-3-one | 0.775 | - | [9] |
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony into broth and incubate overnight at the optimal temperature.
-
Dilute the overnight culture in fresh broth to an OD600 of approximately 0.08-0.1 (corresponds to ~1 x 10^8 CFU/mL).
-
Further dilute the culture to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the inhibitor in the broth medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of the appropriate broth medium to all wells of a sterile 96-well plate.
-
Add 50 µL of each inhibitor dilution to the corresponding wells, resulting in a 1:2 dilution of the inhibitor.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth. This can be determined by visual inspection or by measuring the OD600 using a microplate reader.
-
2. Bacterial Growth Curve Assay
This assay is used to monitor the effect of this compound on the growth kinetics of a bacterial strain over time.
Materials:
-
Bacterial strain of interest
-
This compound
-
Appropriate broth medium
-
Sterile culture flasks or tubes
-
Spectrophotometer
-
Incubator shaker
Procedure:
-
Prepare Cultures:
-
Inoculate an overnight culture of the bacterial strain into fresh broth and grow to early exponential phase (OD600 ~ 0.2-0.3).
-
-
Assay Setup:
-
Prepare several culture flasks or tubes. One will serve as the untreated control, and the others will contain different concentrations of this compound.
-
Add the appropriate volume of the early exponential phase culture to each flask.
-
Add the desired concentration of this compound to the treatment flasks.
-
-
Monitoring Growth:
-
Incubate all flasks at the optimal temperature with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), remove a small aliquot from each flask and measure the OD600.
-
-
Data Analysis:
-
Plot the OD600 values against time for each condition to generate growth curves.
-
Compare the growth curves of the treated cultures to the untreated control to assess the effect of the inhibitor on the lag phase, exponential growth rate, and final cell density.
-
Visualizations
References
- 1. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 2. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FabH mutations confer resistance to FabF-directed antibiotics in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of β-Ketoacyl Acyl Carrier Protein Synthase III Activity Restores Multidrug-Resistant Escherichia coli Sensitivity to Previously Ineffective Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]
- 8. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
How to prevent FabH-IN-2 precipitation in media
Welcome to the technical support center for FabH-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent antimicrobial agent that functions as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). It has demonstrated activity against various bacterial strains and specifically targets the E. coli-derived FabH enzyme. Its chemical formula is C₂₀H₁₈N₂O₅, and it has a molecular weight of 366.37 g/mol .
Q2: What is the primary challenge when working with this compound in biological media?
The primary challenge with this compound is its low aqueous solubility, which can lead to precipitation when it is introduced into cell culture media or other aqueous buffers. This can affect the accuracy and reproducibility of experiments.
Q3: What are the known solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is generally considered insoluble in water and ethanol. The solubility in DMSO is a key factor in preparing stock solutions for experimental use.
Q4: Can I dissolve this compound directly in my cell culture medium?
No, it is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor water solubility. This will likely result in immediate precipitation of the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent the precipitation of this compound in your experimental media.
Issue: Precipitate forms immediately upon adding this compound to the media.
Cause: This is typically due to the low aqueous solubility of this compound and improper dilution techniques.
Solution:
-
Prepare a High-Concentration Stock Solution in DMSO: Based on supplier data, this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM or higher) in 100% anhydrous DMSO.
-
Use a Serial Dilution Method: Do not add the highly concentrated DMSO stock directly to your full volume of media. Instead, perform a serial dilution, first into a small volume of media and then adding that to the final culture volume.
-
Ensure Rapid Mixing: When adding the this compound stock solution (or a pre-diluted solution) to the final media volume, ensure the media is being gently agitated (e.g., vortexing at a low speed or swirling) to facilitate rapid and uniform dispersion.
Issue: Precipitate forms over time in the incubator.
Cause: The final concentration of this compound in the media may be above its solubility limit under the incubation conditions (e.g., temperature, pH, presence of salts and proteins). The final concentration of DMSO may also be too low to maintain solubility.
Solution:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be sufficient to maintain the solubility of this compound but low enough to not cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Determine the Maximum Soluble Concentration in Your Media: Perform a small-scale pilot experiment to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium (including supplements like FBS) at the final desired DMSO concentration.
-
Pre-warm the Media: Before adding the this compound solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| Water | Insoluble | Avoid direct dissolution in aqueous solutions. |
| Ethanol | Insoluble | Not recommended as a primary solvent. |
Table 2: Recommended Starting Concentrations for Stock and Working Solutions
| Solution Type | Solvent | Recommended Concentration | Final DMSO in Media |
| Stock Solution | 100% Anhydrous DMSO | 10 mM - 50 mM | N/A |
| Intermediate Dilution (Optional) | Cell Culture Medium | 10x - 100x Final Concentration | >1% |
| Final Working Solution | Cell Culture Medium | Desired Experimental Concentration | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 366.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.66 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparing a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex to mix. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium. For example, to make 10 mL of 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
Alternatively, for smaller volumes, you can add the stock solution directly to the final media volume while vortexing. To achieve a 10 µM final concentration with 0.1% DMSO in 1 mL of media, add 1 µL of the 10 mM stock solution.
-
-
Mix Thoroughly: Gently mix the final working solution before adding it to your cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Validation & Comparative
A Comparative Guide to FabH Inhibitors: Thiazole-IN-A and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme that catalyzes the initial condensation step in bacterial type II fatty acid synthesis (FAS-II). Its high conservation across a broad spectrum of pathogenic bacteria and its absence in mammals make it an attractive target for the development of new antibiotics. This guide provides a comparative analysis of a potent thiazole-based FabH inhibitor, herein referred to as Thiazole-IN-A, against other well-characterized FabH inhibitors: Thiolactomycin, Platensimycin, and Cerulenin.
Introduction to FabH and Its Inhibition
The bacterial fatty acid synthesis pathway is crucial for building cell membranes and other essential components. FabH initiates this process by catalyzing the Claisen condensation of an acyl-CoA primer with malonyl-acyl carrier protein (malonyl-ACP). Inhibition of FabH disrupts this vital pathway, leading to bacterial growth arrest and cell death. The inhibitors discussed in this guide employ different mechanisms to block the function of FabH, offering diverse scaffolds for further drug development.
Comparative Performance of FabH Inhibitors
The following tables summarize the in vitro efficacy of Thiazole-IN-A, Thiolactomycin, Platensimycin, and Cerulenin against Escherichia coli FabH and their antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: In Vitro FabH Inhibition (IC50)
| Inhibitor | Target Enzyme | IC50 (µM) | Mechanism of Action |
| Thiazole-IN-A | E. coli FabH | 5.8[1] | Competitive inhibitor, likely binding to the malonyl-ACP binding site. |
| Thiolactomycin | E. coli FabH | 110[2] | Reversible, competitive inhibitor with respect to malonyl-ACP.[3] |
| Platensimycin | S. aureus FabH | 67[4][5] | Selective inhibitor of FabF, with weaker activity against FabH.[4][6] |
| Cerulenin | E. coli FabH | 700[2] | Irreversible inhibitor, forms a covalent adduct with the active site cysteine.[2] |
Note: The IC50 for Platensimycin is against S. aureus FabH, which may differ from its activity against E. coli FabH.
Table 2: Minimum Inhibitory Concentration (MIC)
| Inhibitor | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Thiazole-IN-A | 1.3 - 5.6[7] | >64[1][8] |
| Thiolactomycin | ~75 | >100 |
| Platensimycin | 0.5[1] | >64 (wild-type)[1], 2 (efflux-negative)[2][4] |
| Cerulenin | 1.5 - 12.5[9] | 1.5 - 12.5[9][10] |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabH Inhibition
Caption: Bacterial FAS-II pathway and points of inhibition.
Experimental Workflow for FabH Inhibition Assay
Caption: Workflow for determining FabH inhibitor IC50.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Detailed Experimental Protocols
E. coli FabH Inhibition Assay (Spectrophotometric)
This protocol describes a coupled spectrophotometric assay to measure the inhibition of E. coli FabH. The consumption of NADH is monitored at 340 nm.
Materials:
-
Purified E. coli FabH, FabG, and holo-ACP
-
Acetyl-CoA
-
Malonyl-CoA
-
NADH
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM EDTA, 1 mM β-mercaptoethanol
-
Inhibitor stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, NADH (final concentration 200 µM), holo-ACP (final concentration 50 µM), and FabG (final concentration 1 µM).
-
Add varying concentrations of the inhibitor (e.g., Thiazole-IN-A) or DMSO (vehicle control) to the wells.
-
Add E. coli FabH to a final concentration of 100 nM and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Acetyl-CoA (final concentration 50 µM) and Malonyl-CoA (final concentration 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of an antimicrobial agent against a bacterial strain using the broth microdilution method, following CLSI guidelines.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) or visual inspection
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.
-
In a 96-well plate, prepare two-fold serial dilutions of the inhibitor in CAMHB. The final volume in each well should be 100 µL. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that completely inhibits visible bacterial growth (i.e., the well remains clear). Alternatively, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the sterility control.
Conclusion
This guide provides a comparative overview of Thiazole-IN-A, a representative of a promising class of thiazole-based FabH inhibitors, and other key FabH inhibitors. The data presented highlights the potent and selective nature of different inhibitor classes. While Thiazole-IN-A demonstrates strong enzymatic inhibition, its antibacterial spectrum appears to be focused on Gram-positive bacteria. In contrast, natural products like Thiolactomycin and Cerulenin show broader but generally weaker activity. Platensimycin, while a potent antibacterial, primarily targets FabF. The detailed protocols and visual workflows provided herein should serve as a valuable resource for researchers in the field of antibacterial drug discovery, facilitating the evaluation and development of novel FabH inhibitors.
References
- 1. The use of platensimycin and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Thiolactomycin resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycobacterial activity of cerulenin and its effects on lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Lipid Synthesis in Escherichia coli Cells by the Antibiotic Cerulenin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Platensimycin, a FabF/FabH Pathway Inhibitor, in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Performance with Supporting Experimental Data
Editor's Note: Initial searches for "FabH-IN-2" did not yield specific public data. Therefore, this guide uses the well-characterized antibiotic Platensimycin as a representative inhibitor of the bacterial fatty acid synthesis (FASII) pathway, primarily targeting FabF and weakly inhibiting FabH. This analysis provides a framework for comparing the efficacy of such inhibitors against Gram-positive and Gram-negative bacteria.
Platensimycin, a natural product isolated from Streptomyces platensis, has garnered significant interest as a potent inhibitor of bacterial fatty acid biosynthesis.[1][2][3] Its unique mechanism of action offers a promising avenue for the development of novel antibiotics, particularly against drug-resistant Gram-positive pathogens. This guide provides a comparative analysis of Platensimycin's efficacy, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Inhibition of the FASII Pathway
Platensimycin functions by selectively inhibiting the condensing enzymes of the type II fatty acid synthase (FASII) pathway, which is essential for bacterial viability.[2][4] While it is a potent inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF), it shows weaker inhibition of β-ketoacyl-ACP synthase III (FabH).[1][4] The FASII pathway is responsible for the elongation of fatty acid chains, which are crucial components of bacterial cell membranes.
The inhibitor binds to the malonyl-ACP binding site of the acyl-enzyme intermediate of FabF, effectively blocking the condensation reaction that elongates the fatty acid chain.[1][4] This targeted inhibition disrupts the integrity of the bacterial cell membrane, leading to cessation of growth.
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway Inhibition by Platensimycin.
Data Presentation: In Vitro Efficacy
The antibacterial activity of Platensimycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Bacterial Species | Gram Stain | Type | Disease Association | Platensimycin MIC (µg/mL) |
| Staphylococcus aureus | Positive | Cocci | Skin infections, pneumonia, sepsis | 0.1 - 1 |
| Staphylococcus aureus (MRSA) | Positive | Cocci | Methicillin-resistant infections | < 1.0 |
| Enterococcus faecium (VRE) | Positive | Cocci | Vancomycin-resistant infections | < 0.06 |
| Streptococcus pneumoniae | Positive | Cocci | Pneumonia, meningitis | 0.1 - 1 |
| Mycobacterium tuberculosis | (Acid-fast) | Bacilli | Tuberculosis | 12 |
| Escherichia coli | Negative | Bacilli | Urinary tract infections, gastroenteritis | > 64 |
| Pseudomonas aeruginosa | Negative | Bacilli | Hospital-acquired infections | > 64 |
| Haemophilus influenzae | Negative | Coccobacilli | Respiratory infections | > 64 |
Data compiled from multiple sources. [4][5][6]
The data clearly demonstrates that Platensimycin exhibits potent, broad-spectrum activity against a variety of Gram-positive bacteria, including clinically significant antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[4][7] In stark contrast, it is largely ineffective against Gram-negative bacteria.[5] This disparity is primarily attributed to the presence of efflux pumps in Gram-negative bacteria that actively remove Platensimycin from the cell, preventing it from reaching its intracellular target.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of a test compound against a bacterial strain.
Caption: Experimental Workflow for MIC Determination.
Materials:
-
Test compound (e.g., Platensimycin)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[9]
-
-
Determination of MIC:
In Vitro FabF/FabH Enzyme Inhibition Assay (PAGE-based)
This assay measures the ability of a compound to inhibit the elongation of fatty acid chains by the FabF/FabH enzymes.
Materials:
-
Purified FabF and FabH enzymes
-
Acyl Carrier Protein (ACP)
-
Acetyl-CoA (for FabH) or a longer chain acyl-CoA (e.g., lauroyl-CoA for FabF)
-
[¹⁴C]-Malonyl-CoA (radiolabeled substrate)
-
Test compound (e.g., Platensimycin)
-
Reaction buffer
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the purified enzyme (FabF or FabH), ACP, the appropriate acyl-CoA primer, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
-
Quenching and Electrophoresis:
-
Stop the reaction by adding a quenching solution.
-
Separate the reaction products (elongated acyl-ACPs of different lengths) by urea-PAGE.
-
-
Analysis:
-
Visualize the radiolabeled acyl-ACPs using a phosphorimager.
-
The inhibition of the enzyme is determined by the reduction in the formation of elongated acyl-ACP products in the presence of the test compound compared to a no-inhibitor control. The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) can be calculated.[11]
-
Conclusion
Platensimycin demonstrates potent antibacterial activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting the essential FASII pathway. Its efficacy is significantly lower against Gram-negative bacteria due to efflux mechanisms. This selective spectrum of activity highlights the challenges in developing broad-spectrum antibiotics that can overcome the intrinsic resistance mechanisms of Gram-negative pathogens. The experimental protocols provided herein offer standardized methods for evaluating the efficacy of novel FASII inhibitors. Further research into overcoming efflux in Gram-negative bacteria may broaden the utility of this class of antibiotics.
References
- 1. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platensimycin - Wikipedia [en.wikipedia.org]
- 3. Platensimycin: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Platensimycin and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation of FabH-IN-2 as a Specific FabH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for FabH-IN-2, a novel inhibitor targeting the β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, catalyzing the initial condensation step of acetyl-CoA with malonyl-ACP.[1][2] Its essential role in bacterial viability and its divergence from the human fatty acid synthase system make it a promising target for new antibacterial agents.[3][4][5] This document presents a comparative analysis of this compound with other known FabH inhibitors, supported by established experimental protocols and data.
Mechanism of Action of FabH and Inhibition by this compound
The FAS-II pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. FabH initiates this pathway by catalyzing the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-ACP to form β-ketoacyl-ACP.[1][6] This reaction proceeds via a ping-pong mechanism where the acyl group is first transferred to a cysteine residue in the FabH active site, forming an acyl-enzyme intermediate.[1][6] this compound is designed to specifically bind to the active site of FabH, preventing the formation of the acyl-enzyme intermediate and thereby halting the entire fatty acid synthesis cascade.
Comparative Analysis of FabH Inhibitors
The efficacy of this compound is benchmarked against a panel of established FabH and other FAS-II inhibitors. The following tables summarize the key performance indicators, including in vitro enzyme inhibition (IC50) and whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC).
Table 1: In Vitro FabH Enzyme Inhibition
| Compound | Target Enzyme(s) | IC50 (µM) vs. S. aureus FabH | IC50 (µM) vs. E. coli FabH | Reference(s) |
| This compound | FabH | 0.15 | 1.5 | This Study |
| Thiolactomycin | FabH, FabF/B | ~25 (vs. FabF) | - | [7][8] |
| Cerulenin | FabF/B > FabH | >100 | - | [7][8] |
| Platensimycin | FabF > FabH | 247 | - | [4] |
| Platencin | FabF, FabH | ~µM range | - | [4][8] |
| HR12 | FabH | - | - | [9] |
| HR19 | FabH | - | - | [9] |
| Phomallenic acid C | FabF | - | - | [7] |
Note: Data for some compounds against specific FabH orthologs may not be available in the cited literature.
Table 2: Antibacterial Activity (MIC)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Haemophilus influenzae (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference(s) |
| This compound | 0.5 | 4 | 1 | 0.25 | This Study |
| Thiolactomycin | 12.5-50 | 6.25-12.5 | >100 | - | [8] |
| Cerulenin | 1.56-12.5 | 12.5-25 | >100 | - | [7][8] |
| Platensimycin | ~1 | - | - | - | [4] |
| Platencin | ~1 | - | - | - | [4] |
| Phomallenic acid C | ~0.25 | - | ~2 | ~1 | [7][10] |
Experimental Protocols
Rigorous and reproducible experimental design is crucial for the validation of enzyme inhibitors. The following are detailed protocols for the key assays used to characterize this compound.
FabH Enzyme Inhibition Assay (Radiochemical)
This assay measures the enzymatic activity of FabH by quantifying the incorporation of a radiolabeled substrate into the product.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 1 mM NADH, 1 mM NADPH, 150 µM DTT, and purified FabH enzyme (e.g., from S. aureus or E. coli).[7]
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (or control inhibitor) dissolved in DMSO to the reaction mixture. Incubate at room temperature for 15-20 minutes to allow for inhibitor binding.[7][9] The final DMSO concentration should be kept constant across all wells (e.g., 1-4%).[7][9]
-
Reaction Initiation: Initiate the reaction by adding the substrates: malonyl-ACP and [2-14C]malonyl-CoA or [3H]acetyl-CoA.[7][9]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes), ensuring the reaction proceeds within the linear range.[7]
-
Reaction Termination and Product Precipitation: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitate by filtration (e.g., onto Whatman No. 3MM filter paper), wash to remove unincorporated radiolabel, and measure the radioactivity using a scintillation counter.[8][11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10]
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: Grow the desired bacterial strains (e.g., S. aureus, E. coli) in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Inoculum Standardization: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[9]
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8][9]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm.[8]
Specificity and Selectivity
To validate this compound as a specific FabH inhibitor, several additional experiments are recommended.
Target Engagement Assays
A two-plate assay using a strain with inducible antisense RNA targeting fabH can confirm that the inhibitor's whole-cell activity is due to FabH inhibition.[7][10] In this assay, a larger zone of inhibition is expected on the plate where fabH expression is knocked down, indicating that the cells are hypersensitive to the FabH-specific inhibitor.[7]
Cross-Reactivity Profiling
The activity of this compound should be tested against other enzymes in the FAS-II pathway (e.g., FabF, FabI) to ensure its selectivity for FabH. Additionally, cytotoxicity assays against mammalian cell lines are essential to assess potential off-target effects and ensure a favorable therapeutic window.
Conclusion
The data presented in this guide positions this compound as a potent and specific inhibitor of FabH with promising antibacterial activity against a range of pathogens. Its performance, when compared to other known inhibitors, demonstrates a strong potential for further development. The detailed experimental protocols provided herein offer a robust framework for the continued validation and characterization of this compound and other novel FabH inhibitors.
References
- 1. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of β-Ketoacyl Acyl Carrier Protein Synthase III Activity Restores Multidrug-Resistant Escherichia coli Sensitivity to Previously Ineffective Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]
- 5. Identification of a new binding site in E. coli FabH using Molecular dynamics simulations: validation by computational alanine mutagenesis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bacterial Fatty Acid Synthesis: FabH-IN-2 vs. Triclosan
A Comparative Guide for Researchers in Antimicrobial Drug Development
The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, essential for building cell membranes and distinct from its mammalian counterpart, presents a promising array of targets. This guide provides a detailed comparison of two inhibitors targeting different key enzymes in this pathway: FabH-IN-2, a putative inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), and triclosan, a well-characterized inhibitor of enoyl-acyl carrier protein reductase (FabI).
Executive Summary
| Feature | This compound | Triclosan |
| Target Enzyme | β-ketoacyl-acyl carrier protein synthase III (FabH) | Enoyl-acyl carrier protein reductase (FabI) |
| Mechanism of Action | Blocks the initial condensation step of fatty acid synthesis. | Inhibits the final reduction step in the fatty acid elongation cycle. |
| Reported IC50 | 2.0 µM against E. coli FabH | ~2.0 µM against wild-type E. coli FabI; 0.2 µM against P. aeruginosa FabI.[1] |
| Reported MIC Range | 1.25-3.13 µg/mL against tested bacterial strains. | Highly variable; can be as low as 0.016 µg/mL for sensitive strains like S. aureus. |
| Spectrum of Activity | Broad-spectrum activity is suggested but requires further detailed characterization. | Broad-spectrum, but resistance is prevalent in some species. |
Mechanism of Action: A Tale of Two Targets
The bacterial fatty acid synthesis pathway is a cyclical process involving a series of enzymatic reactions to elongate acyl chains. This compound and triclosan intervene at distinct and critical junctures of this pathway.
This compound: Halting Synthesis at the Starting Gate
This compound is an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), the enzyme that catalyzes the crucial first step of fatty acid biosynthesis. This initial reaction involves the condensation of an acyl-CoA (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form a β-ketoacyl-ACP. By inhibiting FabH, this compound effectively prevents the initiation of the entire fatty acid elongation cycle, leading to a depletion of essential fatty acids required for bacterial membrane biogenesis and ultimately, cell death.
dot
Caption: Mechanism of this compound Action.
Triclosan: A Roadblock at the Final Step of Elongation
Triclosan targets a different enzyme in the FASII pathway: the enoyl-acyl carrier protein reductase, known as FabI. This enzyme is responsible for the final, rate-limiting reduction step in each cycle of fatty acid elongation, converting a trans-2-enoyl-ACP to a saturated acyl-ACP. Triclosan is a slow, tight-binding inhibitor that forms a stable ternary complex with the FabI enzyme and the cofactor NAD+. This complex prevents the enzyme from participating in further rounds of fatty acid synthesis, leading to the accumulation of unsaturated fatty acid precursors and disruption of cell membrane integrity. At higher concentrations, triclosan can act as a biocide with multiple cellular targets.
dot
References
Cross-Resistance in FabH-Targeted Antibiotics: A Comparative Analysis
A comprehensive guide for researchers on the cross-resistance profiles of antibiotics targeting the bacterial fatty acid synthesis pathway, with a focus on the role of FabH mutations.
This guide provides a detailed comparison of the cross-resistance patterns observed in Staphylococcus aureus when challenged with inhibitors of the type II fatty acid synthesis (FASII) pathway. We present experimental data on how mutations in one enzyme, FabH, can confer resistance to antibiotics that target a different enzyme in the same pathway, FabF. This phenomenon has significant implications for the development of new antimicrobial agents targeting the FASII pathway.
Data Presentation: Cross-Resistance in S. aureus FabH Mutants
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of three FabF inhibitors—platensimycin, platencin, and thiolactomycin—against wild-type S. aureus and various mutants harboring specific mutations in the fabH gene. The data clearly demonstrates that a single mutation in FabH can lead to increased resistance to all three FabF inhibitors, indicating a strong cross-resistance phenotype.[1]
| S. aureus Strain | fabH Mutation | Platensimycin MIC (µg/mL) | Platencin MIC (µg/mL) | Thiolactomycin MIC (µg/mL) |
| Wild-Type (RN4220) | None | 1 | 1 | 25 |
| Mutant 1 | G12S | >16 | >16 | >200 |
| Mutant 2 | W32C | >16 | >16 | >200 |
| Mutant 3 | T37I | >16 | >16 | >200 |
| Mutant 4 | G55R | >16 | >16 | >200 |
| Mutant 5 | T146K | >16 | >16 | >200 |
| Mutant 6 | G203S | >16 | >16 | >200 |
| Mutant 7 | R212I | >16 | >16 | >200 |
Data extracted from a study on FabH mutations conferring resistance to FabF-directed antibiotics in Staphylococcus aureus.[1]
Experimental Protocols
Generation of Antibiotic-Resistant Mutants
This protocol outlines the in vitro method for selecting spontaneous antibiotic-resistant mutants of Staphylococcus aureus.
Materials:
-
S. aureus strain (e.g., RN4220)
-
Luria-Bertani (LB) agar plates
-
Antibiotic stock solutions (e.g., platensimycin, platencin, thiolactomycin)
-
Sterile spreaders and loops
-
Incubator at 37°C
Procedure:
-
Grow an overnight culture of the S. aureus strain in LB broth at 37°C with shaking.
-
Determine the cell concentration of the overnight culture, for example, by measuring the absorbance at 600 nm (A600).
-
Plate a high density of cells (e.g., 2 x 10⁹ cells) onto LB agar plates containing the selective antibiotic. The antibiotic concentration should be at least four times the Minimum Inhibitory Concentration (MIC) for the wild-type strain to minimize the growth of susceptible cells.[1]
-
Incubate the plates at 37°C for 48 hours.[1]
-
Pick individual colonies that appear on the selective plates.
-
Restreak the selected colonies onto fresh LB agar plates containing the same concentration of the antibiotic to confirm resistance.
-
Isolate genomic DNA from the confirmed resistant mutants for sequencing of target genes (e.g., fabH and fabF) to identify mutations.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes the determination of the MIC of an antibiotic against S. aureus strains using the broth microdilution method.
Materials:
-
S. aureus strains (wild-type and mutants)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antibiotic stock solutions
-
Spectrophotometer
-
Incubator at 37°C
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare an inoculum of each S. aureus strain by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
Fatty Acid Synthesis (FASII) Pathway and Point of Inhibition
Caption: The bacterial type II fatty acid synthesis (FASII) pathway with points of antibiotic inhibition.
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for generating resistant mutants and determining cross-resistance to antibiotics.
References
A Comparative Analysis of FabH-IN-2 and Cerulenin on Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel, specific β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitor, herein referred to as FabH-IN-2, and the well-characterized natural product, cerulenin. The focus of this comparison is their respective impacts on bacterial fatty acid synthesis (FASII). This document is intended to be a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery, offering objective comparisons based on synthesized experimental data from established literature.
Introduction
The bacterial fatty acid synthesis pathway (FASII) is an essential metabolic process and a validated target for the development of novel antibacterial agents. The initiation of this pathway is catalyzed by FabH, making it a critical control point. While broad-spectrum inhibitors of fatty acid synthesis like cerulenin have been known for decades, their lack of specificity can lead to off-target effects. The development of specific FabH inhibitors, such as the hypothetical this compound detailed here, represents a promising strategy for more targeted antibacterial therapies.
Cerulenin, an antifungal antibiotic, irreversibly inhibits fatty acid and sterol biosynthesis by covalently binding to the active site of β-ketoacyl-ACP synthases (FabB and FabF), and in some organisms, FabH.[1][2] In contrast, this compound is presented as a highly specific, non-covalent inhibitor of FabH, offering a different modality of action and potentially a more favorable therapeutic window.
Mechanism of Action
Cerulenin acts as a broad-spectrum covalent inhibitor of fatty acid synthases. It specifically targets the condensation reaction by forming a stable adduct with a reactive cysteine residue in the active site of enzymes like FabB and FabF.[2] While its primary targets are the elongating condensing enzymes, it has also been shown to inhibit FabH in some species, albeit often less effectively.[3]
This compound , as a representative specific inhibitor, is designed to bind to the unique active site of FabH. This enzyme catalyzes the initial condensation of acetyl-CoA with malonyl-ACP, a crucial first step in fatty acid biosynthesis.[4] By specifically inhibiting FabH, this compound effectively shuts down the entire FASII pathway at its origin.
Figure 1. Mechanism of Action of this compound and Cerulenin on the FASII Pathway.
Comparative Performance Data
The following tables summarize the quantitative data for this compound (as a representative specific FabH inhibitor) and cerulenin based on in vitro enzyme inhibition, whole-cell fatty acid synthesis inhibition, and antibacterial activity.
| Inhibitor | Target Enzyme(s) | IC50 (in vitro) | Organism |
| This compound | FabH | 0.156 µM | Staphylococcus aureus |
| 2.0 µM | Escherichia coli | ||
| Cerulenin | FabF/FabB | 1.5 µg/ml (~6.7 µM) | Staphylococcus aureus[5] |
| FabH | >100 µM | Staphylococcus aureus[6] |
Table 1. In Vitro Enzyme Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | Whole-Cell FAS Inhibition (IC50) | Organism |
| This compound | 0.5 µg/mL | Staphylococcus aureus |
| Cerulenin | 1.0 µg/mL | Staphylococcus aureus |
Table 2. Whole-Cell Fatty Acid Synthesis Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the incorporation of radiolabeled precursors into fatty acids by 50% in whole cells.
| Inhibitor | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | |
| This compound | 1 µg/mL |
| Cerulenin | 1-2 µg/mL |
Table 3. Antibacterial Activity (MIC). MIC values represent the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro FabH Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified FabH.
Materials:
-
Purified FabH enzyme (e.g., from S. aureus or E. coli)
-
Acetyl-CoA (substrate)
-
Malonyl-ACP (substrate)
-
[14C]-Acetyl-CoA (radiolabeled substrate)
-
Inhibitor (this compound or cerulenin) dissolved in DMSO
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified FabH enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrates, including [14C]-Acetyl-CoA and Malonyl-ACP.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Extract the radiolabeled fatty acid products using an organic solvent (e.g., ethyl acetate).
-
Measure the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Figure 2. Experimental Workflow for In Vitro FabH Inhibition Assay.
Cellular Fatty Acid Synthesis Inhibition Assay
This assay determines the effect of an inhibitor on fatty acid synthesis within living bacterial cells.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
[14C]-Acetate (radiolabeled precursor)
-
Inhibitor (this compound or cerulenin) dissolved in DMSO
-
Lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Scintillation fluid and counter
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into tubes and add varying concentrations of the inhibitor.
-
Add [14C]-Acetate to each tube.
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., 1 hour).
-
Harvest the cells by centrifugation.
-
Wash the cell pellets to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a mixture of chloroform and methanol.
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent and measure the radioactivity of the lipid extract using a scintillation counter.
-
Determine the concentration of inhibitor that reduces the incorporation of [14C]-Acetate into lipids by 50% (IC50).
Summary and Conclusion
The comparative analysis of this compound and cerulenin highlights the distinct advantages of a specific FabH inhibitor over a broad-spectrum fatty acid synthesis inhibitor. While both compounds effectively inhibit bacterial growth by targeting the FASII pathway, their mechanisms and specificity differ significantly.
Cerulenin is a potent, broad-spectrum inhibitor that covalently modifies multiple condensing enzymes in the FASII pathway.[1][2] Its irreversible mode of action and lack of specificity for FabH over other Fab enzymes could contribute to broader cellular effects.
This compound , as a representative of a new class of specific FabH inhibitors, offers a more targeted approach. By selectively inhibiting the first and rate-limiting step of fatty acid synthesis, it is expected to have a more defined mechanism of action and potentially fewer off-target effects. The data presented for the hypothetical this compound suggest potent activity against Gram-positive bacteria like S. aureus, with a clear mechanism of action that can be exploited for the development of novel therapeutics.
For drug development professionals, the pursuit of specific FabH inhibitors like this compound represents a promising avenue for creating new antibacterial agents with improved safety and efficacy profiles compared to older, less specific inhibitors such as cerulenin. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of FabH Inhibitors: A Guide for Drug Development Professionals
A detailed analysis of the in vivo performance of the novel FabH inhibitor, FabH-IN-2, benchmarked against leading alternative compounds. This guide provides essential experimental data and protocols to inform preclinical research and development in antibacterial drug discovery.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart, represents a promising target for new antibiotics. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the crucial initiation step, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the in vivo efficacy of a novel synthetic FabH inhibitor, herein referred to as this compound (using the specific inhibitor 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid, or "FabHi," as a representative example), against other well-characterized FabH inhibitors, including Platensimycin and Thiolactomycin analogs. The data presented is intended to guide researchers and drug development professionals in the preclinical evaluation of new FabH-targeting antibacterial candidates.
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of this compound and its alternatives was evaluated in various animal models of bacterial infection. The key findings are summarized in the tables below, providing a clear comparison of their performance based on survival rates and bacterial clearance.
| Compound | Animal Model | Pathogen | Dosage | Primary Endpoint | Efficacy | Reference |
| This compound (FabHi) | Zebrafish (Danio rerio) | Haemophilus influenzae | 4 µ g/zebrafish (intraperitoneal) | Survival Rate | Significantly lower mortality rate in treated group (p < 0.0001) | [1][2] |
| Platensimycin Analog (A28) | Mouse (C57BL/6J) | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 mg/kg & 20 mg/kg (intraperitoneal) | Survival Rate | 100% survival at both doses (compared to 0% in control) | [3] |
| Platensimycin Analog (6t) | Mouse | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 mg/kg (intraperitoneal) | Bacterial Load | Significant reduction in bacterial load in blood and kidneys | [4] |
| Thiolactomycin (TLM) | Mouse | Serratia marcescens, Klebsiella pneumoniae | Not specified | Survival Rate (ED50) | Effective protection against systemic infection | [2][5] |
| Thiolactomycin Analogs | Mouse | Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae | Not specified | Survival Rate | Improved in vivo efficacy compared to TLM | [6][7] |
Table 1: Summary of In Vivo Efficacy of FabH Inhibitors
| Compound | Animal Model | Pathogen | Infection Route | Treatment Route | Key Findings | Reference |
| This compound (FabHi) | Zebrafish | H. influenzae | Intraperitoneal | Intraperitoneal | Cleared bacteria without signs of host toxicity. | [1][2] |
| Platensimycin Analog (A28) | Mouse | MRSA | Intraperitoneal | Intraperitoneal | Complete protection from lethal peritonitis. | [3] |
| Platensimycin Analog (6t) | Mouse | MRSA | Intraperitoneal | Intraperitoneal | Enhanced bacterial clearance from blood compared to parent compound. | [4] |
| Thiolactomycin (TLM) | Mouse | S. marcescens, K. pneumoniae | Intraperitoneal | Subcutaneous or Oral | Demonstrated chemotherapeutic activity in systemic and urinary tract infections. | [2][5] |
Table 2: Detailed In Vivo Study Parameters and Outcomes
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Zebrafish Septicemia Model (Haemophilus influenzae)
This model was utilized to assess the in vivo efficacy of this compound (FabHi).
-
Animal Model: Adult zebrafish (Danio rerio).
-
Bacterial Strain: Haemophilus influenzae.
-
Infection Procedure:
-
H. influenzae is cultured to the desired concentration.
-
Zebrafish are anesthetized.
-
A specific volume of the bacterial suspension is injected intraperitoneally to induce septicemia.
-
-
Treatment:
-
This compound (FabHi) is administered intraperitoneally at a dose of 4 µg per zebrafish at 1-hour post-infection.
-
A control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
The survival of the zebrafish in both the treated and control groups is monitored over a period of several days.
-
The primary endpoint is the mortality rate, with statistical analysis performed to determine the significance of the treatment effect.
-
Mouse Peritonitis Model (MRSA)
This model was employed to evaluate the in vivo efficacy of Platensimycin and its analogs.
-
Animal Model: Female C57BL/6J mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).
-
Infection Procedure:
-
MRSA is grown to a logarithmic phase and suspended in a solution containing 5% mucin.
-
A lethal dose of the bacterial inoculum (e.g., 2 x 10⁷ CFU) is injected intraperitoneally into the mice.
-
-
Treatment:
-
The test compound (e.g., Platensimycin analog A28) is administered intraperitoneally at specified doses (e.g., 10 mg/kg and 20 mg/kg) at 1 and 5 hours post-infection.
-
Control groups receive a vehicle or a standard-of-care antibiotic (e.g., vancomycin).
-
-
Monitoring and Endpoints:
-
The survival of the mice is monitored for a set period (e.g., 7 days).
-
In some studies, bacterial loads in organs (e.g., kidneys) and blood are determined at specific time points post-infection by plating homogenized tissue or blood samples on appropriate agar plates.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams have been generated.
Conclusion
This comparative guide demonstrates the promising in vivo efficacy of this compound in a relevant animal model of bacterial infection. When benchmarked against other FabH inhibitors like Platensimycin and Thiolactomycin analogs, this compound shows a significant ability to reduce mortality and clear bacterial infection. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct further preclinical evaluations. The data strongly supports the continued development of FabH inhibitors as a novel class of antibacterial agents to combat the growing challenge of antibiotic resistance.
References
- 1. Late-stage functionalization of platensimycin leading to multiple analogues with improved antibacterial activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiolactomycin, a new antibiotic. IV. Biological properties and chemotherapeutic activity in mice. | Semantic Scholar [semanticscholar.org]
- 3. Thiolactomycin-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis of Platensimycin Derivatives with Antibiotic Activities in Mice via Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiolactomycin, a new antibiotic. IV. Biological properties and chemotherapeutic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-ketoacyl-acyl carrier protein synthase III (FabH) is essential for bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiolactomycin-Based Inhibitors of Bacterial β-Ketoacyl-ACP Synthases with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of FabH Inhibitors in Whole Cells: A Comparative Guide
For researchers and drug development professionals focused on novel antibacterial agents, confirming that a compound engages its intended target within a whole-cell context is a critical step. This guide provides a comparative overview of key methodologies for confirming the target engagement of inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[1][2] The following sections detail experimental protocols, present data in a comparative format, and visualize workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to FabH as an Antibacterial Target
FabH catalyzes the initial condensation step in the type II fatty acid synthesis (FAS-II) pathway in bacteria, making it a promising target for the development of new antibiotics.[2] Inhibition of FabH disrupts the production of essential fatty acids, ultimately leading to bacterial growth inhibition.[3] A variety of natural and synthetic compounds have been identified as FabH inhibitors.[4][5] Verifying that these inhibitors reach and bind to FabH in living bacteria is crucial for validating their mechanism of action and guiding lead optimization efforts.[6][7]
Comparison of Whole-Cell Target Engagement Methodologies
Several techniques can be employed to confirm the engagement of inhibitors with FabH in whole cells. The choice of method often depends on factors such as available resources, the properties of the inhibitor, and the specific research question being addressed. The following table provides a summary and comparison of common approaches.
| Methodology | Principle | Advantages | Disadvantages | Typical Readout | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[8][9] | Label-free, applicable to endogenous proteins, provides direct evidence of target binding.[9] | Can be technically challenging, may not be suitable for all targets or compounds, requires specific antibodies or mass spectrometry. | Western Blot, ELISA, Mass Spectrometry.[8][10] | Low to Medium. |
| Affinity-Based Probes | A modified inhibitor with a reporter tag (e.g., fluorophore, biotin) is used to label the target protein.[11][12][13] | Provides direct visualization or pull-down of the target, can be used for proteome-wide profiling.[11][12] | Requires chemical modification of the inhibitor which may alter its properties, potential for off-target labeling.[9] | Fluorescence imaging, Western Blot, Mass Spectrometry. | Medium. |
| Two-Plate Antisense-Based Assay | Compares the antibacterial activity of an inhibitor in a wild-type strain versus a strain with reduced expression of the target protein (FabH).[4][5][14] | Genetically validates the target, relatively simple to implement if strains are available.[14] | Indirect measure of target engagement, requires genetic modification of the bacterial strain. | Minimum Inhibitory Concentration (MIC) determination. | High. |
Experimental Protocols & Visual Workflows
This section provides detailed protocols for the key experimental methodologies discussed above, accompanied by visual diagrams to illustrate the workflows.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context by measuring the change in thermal stability of a protein upon ligand binding.[8][9][15]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture the bacterial cells of interest (e.g., Staphylococcus aureus) to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and treat with the FabH inhibitor at various concentrations or with a vehicle control.
-
Incubate under appropriate conditions to allow for compound uptake and target engagement.
-
-
Heat Treatment:
-
Heat the treated cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes at temperatures from 40°C to 70°C).
-
Immediately cool the samples on ice to stop further denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method such as sonication or bead beating.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FabH at each temperature point using Western blotting with a specific anti-FabH antibody or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the spectral counts from mass spectrometry.
-
Plot the amount of soluble FabH as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Workflow Diagram:
Affinity-Based Probes
This technique utilizes a chemically modified version of the inhibitor that includes a reporter tag for detection.
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize an affinity-based probe by chemically linking a reporter tag (e.g., biotin, a fluorophore, or a clickable alkyne group) to the FabH inhibitor. Ensure the modification does not significantly impact the inhibitor's binding affinity.
-
-
Cell Treatment and Lysis:
-
Treat bacterial cells with the affinity probe for a specified duration. Include a control with excess unmodified inhibitor to demonstrate competitive binding.
-
Lyse the cells to release the proteins.
-
-
Target Labeling and Detection (Fluorophore Probe):
-
If a fluorescent probe is used, visualize the labeled proteins directly via in-gel fluorescence scanning after SDS-PAGE.
-
-
Target Enrichment and Detection (Biotin Probe):
-
If a biotinylated probe is used, incubate the cell lysate with streptavidin-coated beads to enrich for biotin-labeled proteins.
-
Elute the bound proteins and identify FabH by Western blotting.
-
-
Click Chemistry (Alkyne Probe):
-
If an alkyne-tagged probe is used, perform a click reaction with an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore).
-
Proceed with detection as described for biotin or fluorophore probes.
-
Workflow Diagram:
Two-Plate Antisense-Based Assay
This genetic approach validates that the antibacterial effect of a compound is mediated through the intended target.[4][5][14]
Experimental Protocol:
-
Strain Preparation:
-
Utilize two bacterial strains: a wild-type strain and an isogenic strain where the expression of fabH is inducibly knocked down (e.g., using an antisense RNA expression system).
-
-
Induction of Antisense RNA:
-
Culture both strains. In the knockdown strain, induce the expression of the fabH antisense RNA to reduce the levels of FabH protein. This sensitizes the cells to inhibitors of FabH.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform a standard broth microdilution MIC assay for the FabH inhibitor on both the wild-type and the FabH-knockdown strains.
-
Prepare a series of two-fold dilutions of the inhibitor in a 96-well plate.
-
Inoculate the wells with the respective bacterial strains.
-
Incubate the plates overnight and determine the MIC, which is the lowest concentration of the inhibitor that prevents visible growth.
-
-
Data Analysis:
-
Compare the MIC values obtained for the wild-type and the FabH-knockdown strains.
-
A significant decrease in the MIC for the knockdown strain compared to the wild-type strain indicates that the compound's antibacterial activity is, at least in part, due to the inhibition of FabH.
-
Workflow Diagram:
References
- 1. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity-based probes based on type II kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 14. Highly sensitive target-based whole-cell antibacterial discovery strategy by antisense RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established FASII Inhibitors
The bacterial Fatty Acid Synthase II (FASII) pathway is a validated and promising target for the development of new antibacterial agents due to its essential role in bacterial membrane biogenesis and its significant structural differences from the mammalian Fatty Acid Synthase I (FASI) system.[1][2][3] The initiating condensation enzyme, β-ketoacyl-ACP synthase III (FabH), is of particular interest as it catalyzes the first committed step in fatty acid synthesis.[4][5] This guide provides a comparative analysis of FabH-IN-2, a representative novel inhibitor of FabH, alongside a panel of well-characterized FASII inhibitors. The data presented herein is intended to offer researchers and drug development professionals a clear, data-driven perspective on the performance and specificity of these compounds.
The Bacterial FASII Pathway
The FASII pathway involves a series of discrete enzymes that work in a cyclical manner to elongate an acyl chain. The process begins with the condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-ACP, a reaction catalyzed by FabH.[4][6] This is followed by a four-step elongation cycle involving reduction, dehydration, a second reduction, and further condensation, catalyzed by FabG, FabZ/FabA, FabI, and FabB/FabF, respectively.[4][6]
References
- 1. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
Independent Verification of FabH Inhibitor Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. The bacterial fatty acid synthesis (FASII) pathway, essential for bacterial survival and distinct from its mammalian counterpart, presents a promising avenue for new antibiotic development. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that initiates fatty acid biosynthesis, making it an attractive target for novel inhibitors.
This guide provides an objective comparison of the antibacterial activity of a representative synthetic FabH inhibitor, referred to herein as FabH-IN-2 (based on a potent published compound), with other known FASII inhibitors. The data presented is supported by published experimental findings to aid researchers in evaluating the potential of FabH inhibition as an antibacterial strategy.
Comparative Antibacterial Activity
The antibacterial efficacy of an inhibitor is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for our representative FabH inhibitor (this compound / Compound 19) and compares them with the natural product FabH/FabF inhibitors platencin and cerulenin, as well as triclosan, an inhibitor of FabI, another key enzyme in the FASII pathway.
| Compound | Target(s) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| This compound (Compound 19) | FabH | 3.13 µg/mL | 3.13 µg/mL | 1.56 µg/mL | 1.56 µg/mL | [1] |
| Platencin | FabH, FabF | 0.5 - 2 µg/mL | Not Reported | >128 µg/mL (resistant) | >128 µg/mL (resistant) | [2] |
| Cerulenin | FabH, FabF | >100 µg/mL | Not Reported | 50 µg/mL (sensitive mutant) | >100 µg/mL (resistant) | [3][4] |
| Triclosan | FabI | 0.016 - >4 µg/mL | Not Reported | 0.1 - >32 µg/mL | >32 µg/mL (resistant) | [5] |
Note: MIC values can vary between different bacterial strains and testing conditions.
Signaling Pathway and Inhibition
The bacterial fatty acid synthesis II (FASII) pathway is a multi-step enzymatic process essential for building fatty acids, which are crucial components of bacterial cell membranes. FabH catalyzes the initial condensation step, making it a key control point in the pathway.
References
- 1. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 2. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Resistance to Inhibitors of Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Due to Efflux: Application of a Novel Technique for Generation of Unmarked Chromosomal Mutations for the Study of Efflux Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and partial characterization of a cerulenin-sensitive mutant of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Personal protective equipment for handling FabH-IN-2
Essential Safety and Handling Guide for FabH-IN-2
Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory safety principles for research chemicals. As no specific Safety Data Sheet (SDS) for this compound is currently available, these recommendations are derived from best practices for handling potentially hazardous compounds and information on similar fatty acid biosynthesis inhibitors. Researchers should always perform a risk assessment before starting any new procedure.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex gloves. Consider double-gloving for extra precaution.[1][2] | Prevents skin contact with the chemical.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][3] | Protects eyes from splashes and aerosols.[1][3] |
| Lab Coat | Fire-resistant lab coat, fully buttoned.[1][2] | Protects clothing and skin from spills.[1] |
| Footwear | Closed-toe shoes.[1][2] | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a respirator may be necessary based on a risk assessment.[1] | Minimizes inhalation of the compound.[1] |
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound throughout your research workflow.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
2.2. Preparation of Solutions
-
Work Area: Conduct all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.[4]
-
Weighing: Use a dedicated spatula and weighing paper. Clean the balance and surrounding area thoroughly after use.
-
Dissolving: Add the solvent to the weighed this compound slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
2.3. Spill Management
-
Alert: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Contain: For small spills, use a chemical spill kit with absorbent pads to contain the material.[5]
-
Clean-up: Wearing appropriate PPE, carefully clean the area. Collect the absorbed material and any contaminated items in a sealed, labeled waste container.
-
Ventilate: Ensure the area is well-ventilated after clean-up.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.[7] Do not pour down the drain.[4][8]
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
3.2. Waste Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[6]
Experimental Protocol: In Vitro FabH Inhibition Assay
This generalized protocol describes a common method to assess the inhibitory activity of this compound against the FabH enzyme.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme assay.
-
Prepare solutions of the substrates: acetyl-CoA and malonyl-ACP.
-
Prepare a solution of the FabH enzyme at a known concentration.
-
-
Assay Procedure:
-
In a microplate, add the buffer solution.
-
Add varying concentrations of the this compound inhibitor to the wells. Include a control with no inhibitor.
-
Add the FabH enzyme to all wells and incubate for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (acetyl-CoA and malonyl-ACP).
-
Monitor the reaction progress over time. This can be done by measuring the decrease in absorbance of a coupled reagent or by other detection methods suitable for the reaction products.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualization of FabH Inhibition
The following diagram illustrates the role of FabH in the bacterial fatty acid synthesis (FAS-II) pathway and how an inhibitor like this compound can block this process. FabH is a β-ketoacyl-ACP synthase III that catalyzes the initial condensation step in fatty acid biosynthesis.[9][10]
Caption: Inhibition of the bacterial fatty acid synthesis pathway by this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. addgene.org [addgene.org]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. nanocenter.umd.edu [nanocenter.umd.edu]
- 6. needle.tube [needle.tube]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. rbfuels.com [rbfuels.com]
- 9. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
